1-Bromo-2-fluoro-2-methylpropane
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXHUCQQXLSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173624 | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19869-78-4 | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19869-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-fluoro-2-methylpropane, a valuable building block in organic synthesis and drug discovery. The strategic introduction of both bromine and fluorine atoms onto a small aliphatic scaffold offers a versatile platform for the development of novel chemical entities.
Physicochemical Properties
This compound is a clear, colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 19869-78-4[1] |
| Molecular Formula | C₄H₈BrF[1][2] |
| Molecular Weight | 155.01 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1] |
| Purity (typical) | 95%[1] |
Synthesis of this compound
The primary synthetic route to this compound is the electrophilic bromofluorination of isobutylene. This reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a fluoride nucleophile. The regioselectivity of the reaction is governed by the Markovnikov rule, with the electrophilic bromine adding to the less substituted carbon of the double bond and the nucleophilic fluoride attacking the more substituted, and thus more stabilized, carbocation-like center.
A common and effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the bromine source and a hydrogen fluoride-amine complex, such as Olah's reagent (HF/pyridine), as the fluoride source.[3][4]
Synthesis Pathway
Caption: Synthesis of this compound via bromofluorination of isobutylene.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromofluorination of alkenes.[3]
Materials:
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine complex (Olah's reagent, ~70% HF)
-
Isobutylene (gas)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a thermometer is charged with a solution of N-bromosuccinimide (1.1 eq) in anhydrous dichloromethane (100 mL).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Isobutylene: Isobutylene gas (1.0 eq) is bubbled through the cooled solution until the desired amount has been added. The addition should be done slowly to ensure efficient dissolution and reaction.
-
Addition of Fluorinating Agent: The hydrogen fluoride-pyridine complex (1.5 eq) is added dropwise to the stirred reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by pouring it into a mixture of ice water and saturated aqueous sodium bicarbonate solution.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium sulfite solution, brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The presence of both protons and fluorine allows for ¹H, ¹³C, and ¹⁹F NMR analysis, with characteristic couplings observed between these nuclei.
Predicted NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~3.6 | Doublet of quartets | ²JHF ≈ 48, ⁴JHH ≈ 1 | -CH₂Br |
| ~1.5 | Doublet | ³JHF ≈ 22 | -C(F)(CH₃)₂ | |
| ¹³C NMR | ~95 | Doublet | ¹JCF ≈ 170 | -C(F)(CH₃)₂ |
| ~40 | Doublet | ²JCF ≈ 25 | -CH₂Br | |
| ~25 | Doublet | ²JCF ≈ 20 | -C(F)(CH₃)₂ | |
| ¹⁹F NMR | ~-140 | Septet | ³JFH ≈ 22 | -F |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-Br bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2980-2850 | C-H stretching |
| 1470-1380 | C-H bending |
| 1100-1000 | C-F stretching |
| 650-550 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
Predicted Mass Spectrometry Data:
| m/z | Fragment |
| 154/156 | [M]⁺ (Molecular ion) |
| 75 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound from isobutylene and provided expected characterization data. The presented experimental protocol and spectroscopic information will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the use of this versatile building block in the development of new chemical entities. Further optimization of reaction conditions and exploration of alternative fluorinating and brominating agents may lead to improved yields and milder reaction protocols.
References
"1-Bromo-2-fluoro-2-methylpropane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-fluoro-2-methylpropane, a halogenated organic compound of interest in synthetic chemistry. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and reactivity.
Physicochemical Properties
This compound is a clear, colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a valuable resource for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C4H8BrF | [1][2] |
| Molecular Weight | 155.01 g/mol | [1][2] |
| CAS Number | 19869-78-4 | |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 100.4 ± 8.0 °C at 760 mmHg | [2] |
| Flash Point | 15.9 ± 13.3 °C | [2] |
| Vapor Pressure | 42.3 ± 0.2 mmHg at 25°C | [2] |
| Index of Refraction | 1.416 | [2] |
Synthesis and Purification
A potential synthetic pathway involves the bromofluorination of isobutylene. This reaction can be achieved using a combination of a bromine source, such as N-bromosuccinimide (NBS), and a fluoride source, like triethylamine trihydrofluoride. The reaction would proceed via an electrophilic addition mechanism.
Logical Synthesis and Purification Workflow:
Caption: Logical workflow for the synthesis and purification of this compound.
Purification:
The crude product would likely be purified by fractional distillation under reduced pressure to isolate the desired compound from any remaining starting materials, byproducts, or solvent. Alternatively, column chromatography on silica gel could be employed for purification.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of experimental spectra is not available in the searched literature, some data has been reported.
-
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a valuable tool for characterization. Data for this compound is available on PubChem, though the specific chemical shifts and coupling constants are not detailed in the provided search results.
-
¹H and ¹³C NMR: Detailed experimental ¹H and ¹³C NMR data for this compound were not found in the search results. However, analysis of the related compound, 1-bromo-2-methylpropane, shows three distinct signals in its ¹³C NMR spectrum and a proton ratio of 6:2:1 in its ¹H NMR spectrum. For this compound, one would expect to see splitting patterns arising from H-F and C-F couplings.
-
Mass Spectrometry (MS): A detailed mass spectrum for this compound was not found. For analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) method would be suitable. A general protocol for halogenated hydrocarbons would involve a capillary column (e.g., DB-5ms) and electron ionization (EI) source. The resulting mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of bromine, fluorine, and methyl groups.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the carbon-bromine and carbon-fluorine bonds. As a primary alkyl bromide, it is expected to participate in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions:
This compound is a substrate for both SN1 and SN2 reactions, depending on the reaction conditions.
-
SN2 Reactions: With strong, sterically unhindered nucleophiles in aprotic polar solvents, the compound is expected to undergo SN2 reactions. The presence of the bulky tertiary carbon adjacent to the primary bromide may slow down the reaction rate compared to less hindered primary alkyl halides.
-
SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored due to the potential for rearrangement to a more stable tertiary carbocation.
Elimination Reactions:
When treated with a strong, bulky base such as potassium tert-butoxide, this compound is expected to undergo an E2 elimination reaction to form 2-fluoro-2-methyl-1-propene. The use of a non-bulky strong base might lead to a mixture of substitution and elimination products.
Signaling Pathway for Reactivity:
Caption: Reactivity pathways of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound based on available data. While a detailed experimental protocol for its synthesis and comprehensive spectral analysis are yet to be fully documented in the searched literature, the information provided offers a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in organic synthesis.
References
"1-Bromo-2-fluoro-2-methylpropane" CAS number and molecular structure
CAS Number: 19869-78-4
Molecular Structure and Identifying Information
This section provides the fundamental identifying information for 1-Bromo-2-fluoro-2-methylpropane.
Molecular Formula: C4H8BrF
SMILES: CC(C)(F)CBr
InChI Key: LJNXHUCQQXLSHS-UHFFFAOYSA-N
The molecular structure of this compound consists of a propane backbone with a bromine atom attached to the first carbon, and a fluorine atom and two methyl groups attached to the second carbon.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 155.01 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Purity | 95% | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted search. While synthesis methods for the related compound, 1-Bromo-2-methylpropane, are well-documented, these procedures are not directly transferable due to the presence of the fluorine atom in the target molecule.[3][4] Analytical methods such as HPLC for similar bromoalkanes have been described, but a specific protocol for this compound is not published.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
Spectroscopic Profile of 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel halogenated alkane, 1-Bromo-2-fluoro-2-methylpropane. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following data has been predicted based on established structure-spectra correlations and analysis of analogous compounds. These predictions offer a foundational dataset for researchers working with this molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.6 - 3.8 | Doublet | 2H | ~10-12 (²JHF) | -CH₂Br |
| ~1.5 - 1.7 | Singlet | 6H | - | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~90 - 100 (d, ¹JCF ≈ 170-190 Hz) | -C(CH₃)₂F |
| ~40 - 50 | -CH₂Br |
| ~20 - 30 (d, ²JCF ≈ 20-25 Hz) | -C(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1430 | Medium | C-H bend (CH₃) |
| 1390 - 1370 | Medium | C-H bend (gem-dimethyl) |
| 1150 - 1050 | Strong | C-F stretch |
| 650 - 550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 154/156 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 75 | High | [C₄H₈F]⁺ (Loss of Br) |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Medium | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound, a volatile, halogenated liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Prepare a solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the presence of C-H, C-F, and C-Br bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for such compounds.
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 100 ppm.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC will separate the compound from the solvent and introduce it into the mass spectrometer.
Mass Spectrometer Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak(s) ([M]⁺). Note the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks for bromine-containing fragments (M and M+2) of nearly equal intensity.
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Navigating the Reactivity and Stability of 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-fluoro-2-methylpropane is a unique halogenated alkane with potential applications in organic synthesis and drug development. Its reactivity is governed by the interplay of steric hindrance from the neopentyl-like structure and the potent electronic effects of the fluorine and bromine substituents. This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound. Due to a lack of specific experimental data in publicly available literature, this guide leverages established principles of physical organic chemistry to forecast its behavior in common reaction classes, such as nucleophilic substitution and elimination reactions. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes or investigating the properties of this and similar fluorinated organic molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions and understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C4H8BrF | PubChem[1] |
| Molecular Weight | 155.01 g/mol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Predicted to be soluble in organic solvents and insoluble in water. | - |
| CAS Number | 19869-78-4 | ChemSrc[2] |
Predicted Reactivity Profile
The reactivity of this compound is dictated by the substitution pattern at the C1 and C2 positions. The primary carbon bearing the bromine atom is sterically hindered by the adjacent quaternary carbon, a feature characteristic of neopentyl halides. The fluorine atom at the C2 position introduces a strong inductive electron-withdrawing effect.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound are expected to be slow due to steric hindrance.
-
SN2 Reactions: The backside attack required for an SN2 mechanism is severely impeded by the bulky tert-butyl group. Therefore, this compound is expected to be highly unreactive towards SN2 substitution. This is a known characteristic of neopentyl halides.
-
SN1 Reactions: An SN1 reaction would proceed through a primary carbocation, which is inherently unstable. However, a 1,2-methyl shift could lead to a more stable tertiary carbocation. The presence of the electronegative fluorine atom on the adjacent carbon will significantly destabilize any developing positive charge on the C1 carbon through its inductive effect, further disfavoring the SN1 pathway. While fluorine can theoretically stabilize a carbocation through resonance (donation of a lone pair), this effect is generally weaker than its inductive withdrawal, especially when it is not directly attached to the cationic center.
The predicted signaling pathway for a potential SN1 reaction with rearrangement is depicted below:
References
"1-Bromo-2-fluoro-2-methylpropane" potential applications in organic synthesis
An In-depth Technical Guide to 1-Bromo-2-fluoro-2-methylpropane in Organic Synthesis
A Versatile Fluorinated Building Block for Modern Drug Discovery and Beyond
This technical guide provides a comprehensive overview of this compound, a valuable fluorinated building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthetic applications, and key reaction pathways. The strategic introduction of the 2-fluoro-2-methylpropyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this reagent a topic of growing interest.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 19869-78-4 | [1] |
| Molecular Formula | C₄H₈BrF | [1] |
| Molecular Weight | 155.01 g/mol | [1] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
Core Applications in Organic Synthesis
This compound serves as a key precursor for incorporating the 2-fluoro-2-methylpropyl group into a variety of molecular scaffolds. Its utility is most prominently documented in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of Bioactive Molecules
The introduction of fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound has been identified as a valuable building block in the synthesis of:
-
Selective Estrogen Receptor Modulators (SERMs): The 2-fluoro-2-methylpropyl moiety has been incorporated into complex heterocyclic systems targeting the estrogen receptor, which is crucial in the development of treatments for hormone-dependent cancers.[3]
-
Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: This compound is a potential precursor for the synthesis of EZH2 inhibitors, a class of epigenetic modifiers being investigated for various malignancies.[4]
-
Fluoromethyl Amino Acids: It is used as an intermediate for the synthesis of fluoromethyl amino acids, which are of interest for creating novel peptides and peptidomimetics with altered biological activities.[2]
Cross-Coupling Reactions
A significant application of this compound is in carbon-carbon bond-forming reactions. It has been successfully employed as a substrate in cross-coupling reactions, enabling the connection of the fluorinated neopentyl-like fragment to other organic moieties.[5][6]
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of synthetic transformations. Below is a protocol for the synthesis of a key precursor that can be used to introduce the 2-fluoro-2-methylpropyl group.
Synthesis of 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate
This two-step procedure starts from the corresponding ester and generates a highly reactive triflate, suitable for nucleophilic substitution reactions.
Step 1: Reduction of Ethyl 2-fluoro-2-methylpropanoate To a stirred solution of ethyl 2-fluoro-2-methylpropanoate (500 mg, 3.72 mmol) in diethyl ether (10 mL) at 0°C, lithium aluminium hydride (352 mg, 9.28 mmol) is carefully added. The resulting mixture is stirred at room temperature for 16 hours. The reaction is subsequently quenched by the cautious addition of 0.3 mL of 15% aqueous NaOH solution at 0°C, followed by 1 mL of water.[7] Standard workup and purification procedures will yield 2-fluoro-2-methylpropan-1-ol.
Step 2: Triflation of 2-Fluoro-2-methylpropan-1-ol While not explicitly detailed in the search results, the conversion of the resulting alcohol to the trifluoromethanesulfonate is a standard transformation. Typically, the alcohol would be dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0°C. A hindered base (e.g., 2,6-lutidine or pyridine) is added, followed by the slow addition of trifluoromethanesulfonic anhydride. The reaction is monitored by TLC, and upon completion, subjected to an appropriate aqueous workup and purification.
Signaling Pathways and Experimental Workflows
Visual representations of reaction sequences and logical connections can greatly aid in the planning and execution of synthetic routes.
Caption: Synthesis of a 2-fluoro-2-methylpropyl precursor.
Caption: Role as a building block in drug discovery workflows.
References
- 1. This compound|CAS 19869-78-4 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2016066697A1 - Enhancer of zeste homolog 2 inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210330651A1 - Estrogen receptor modulators - Google Patents [patents.google.com]
"1-Bromo-2-fluoro-2-methylpropane" literature review of synthetic routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the synthetic routes for 1-bromo-2-fluoro-2-methylpropane. This valuable fluorinated building block serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic methodologies, presents quantitative data in a clear, comparative format, provides detailed experimental protocols, and illustrates the synthetic pathway using a process diagram.
Core Synthetic Strategy: Electrophilic Halofluorination
The most direct and efficient method for the synthesis of this compound is the electrophilic bromofluorination of isobutylene (2-methylpropene). This reaction proceeds via a Markovnikov addition of "BrF" across the double bond, ensuring the desired regioselectivity where the bromine atom attaches to the less substituted carbon and the fluorine atom to the more substituted carbon.
A highly effective and convenient reagent system for this transformation is the combination of N-bromosuccinimide (NBS) as an electrophilic bromine source and triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source.[1] This method is known for its high yields and excellent regioselectivity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic route to this compound.
| Parameter | Value | Reference |
| Starting Material | Isobutylene (2-methylpropene) | [2] |
| Reagents | N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N·3HF) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Regioselectivity | Markovnikov addition | [1] |
| Purity (Typical) | >95% | [3][4] |
| Molecular Formula | C₄H₈BrF | [3][5] |
| Molecular Weight | 155.01 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the general procedure for the bromofluorination of alkenes.[1]
Materials:
-
Isobutylene (2-methylpropene)
-
N-Bromosuccinimide (NBS)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Aqueous ammonia (28%)
-
0.1 N Hydrochloric acid
-
5% Sodium hydrogen carbonate solution
-
Magnesium sulfate (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL single-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve isobutylene (1 equivalent) in dichloromethane.
-
Add triethylamine trihydrofluoride (1.5 equivalents) to the stirred solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in portions to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 5 hours.
-
Pour the reaction mixture into 100 mL of ice water and make it slightly basic with 28% aqueous ammonia.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts and wash successively with 0.1 N hydrochloric acid (2 x 50 mL) and 5% sodium hydrogen carbonate solution (2 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by distillation.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from isobutylene to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, CasNo.19869-78-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and Computational Perspectives on 1-Bromo-2-fluoro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-fluoro-2-methylpropane is a halogenated aliphatic hydrocarbon with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring a tertiary carbon atom bonded to both a fluorine and a bromomethyl group, imparts distinct chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside relevant experimental data for context and comparison. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in various scientific domains.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is crucial for its application in experimental and computational settings. The following tables summarize key physicochemical properties and predicted spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈BrF | PubChem[1] |
| Molecular Weight | 155.01 g/mol | PubChem[1] |
| CAS Number | 19869-78-4 | PubChem[1] |
| Appearance | Clear, colourless liquid | CymitQuimica[2] |
| Purity | 95% | CymitQuimica[2] |
| Predicted XlogP | 1.9 | PubChem[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 124.9 Ų | PubChemLite[3] |
| Predicted Collision Cross Section ([M+Na]⁺) | 137.0 Ų | PubChemLite[3] |
Table 2: Predicted ¹H NMR Spectral Data for Isomeric Bromofluoromethylpropanes
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| -CH₂Br | ~3.5 - 4.0 | Doublet | Coupling to the adjacent fluorine atom. |
| -CH₃ | ~1.5 - 2.0 | Doublet | Coupling to the adjacent fluorine atom. |
Note: These are estimations and experimental verification is required for accurate assignments.
Theoretical and Computational Studies
Direct computational studies on this compound are scarce in the public domain. However, insights can be drawn from theoretical investigations of analogous haloalkanes.
Conformational Analysis
The conformational landscape of small haloalkanes is a subject of interest in computational chemistry.[5][6][7] For this compound, rotation around the C-C bond would be the primary source of conformational isomerism. Due to the bulky bromine atom and the electronegative fluorine atom, steric and electrostatic interactions will govern the relative energies of different conformers. It is anticipated that the staggered conformations would be energy minima, with the anti-periplanar arrangement of the bromine and fluorine atoms being a likely low-energy conformer to minimize steric hindrance and dipole-dipole repulsion.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules.[8][9][10] While a specific DFT study on this compound was not found, such calculations could provide valuable information on:
-
Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
-
Vibrational Frequencies: Predicted IR and Raman spectra to aid in experimental characterization.
-
Electronic Properties: Dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO) to understand reactivity.
-
Reaction Energetics: Calculation of activation barriers and reaction energies for potential synthetic transformations.
Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol Outline (Hypothetical):
-
Fluorination of Isobutylene: Isobutylene is reacted with a suitable fluorinating agent, such as hydrogen fluoride, to yield 2-fluoro-2-methylpropene. Reaction conditions would need to be carefully controlled to favor the desired product and minimize polymerization.
-
Anti-Markovnikov Hydrobromination: 2-Fluoro-2-methylpropene is then subjected to anti-Markovnikov hydrobromination. This can typically be achieved by reacting with HBr in the presence of a radical initiator (e.g., benzoyl peroxide) or under photochemical conditions. This regioselectivity is crucial to obtain the 1-bromo isomer.
-
Purification: The crude product would be washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.
Note: This is a proposed pathway and would require experimental validation and optimization.
Reaction Mechanisms and Signaling Pathways
Due to the presence of both a primary bromide and a tertiary fluoride, this compound can exhibit interesting reactivity in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
The primary bromide is susceptible to Sₙ2 reactions, while the tertiary fluoride is sterically hindered for Sₙ2 but could potentially undergo Sₙ1 reactions under appropriate conditions (polar protic solvent, weak nucleophile), although the fluorine is a poor leaving group. The likely outcome of a reaction with a strong nucleophile would be the displacement of the bromide ion.
References
- 1. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C4H8BrF) [pubchemlite.lcsb.uni.lu]
- 4. Solved 26. What is the splitting of the signal in the 'H NMR | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]
1-Bromo-2-fluoro-2-methylpropane: A Technical Health and Safety Guide for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 1-Bromo-2-fluoro-2-methylpropane (CAS No: 19869-78-4), a halogenated alkane of interest in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document combines available data with established best practices for handling chemicals with similar hazard profiles and outlines standardized experimental protocols for safety assessment.
Core Safety & Physical Properties
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] A thorough understanding of its physical and chemical properties is essential for safe handling and use in a laboratory setting.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C4H8BrF | PubChem[1] |
| Molecular Weight | 155.01 g/mol | PubChem[1] |
| Appearance | Clear, colorless liquid | ChemicalBook[2] |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Flash Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Not explicitly available |
Hazard Identification & Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Safe Handling and Storage Protocols
Given its classification as a flammable liquid and an irritant, stringent safety protocols must be followed when handling and storing this compound.
Personal Protective Equipment (PPE) & Engineering Controls
Proper PPE and engineering controls are paramount to minimize exposure and ensure a safe working environment.
| Control Measure | Specification |
| Ventilation | All handling of open containers should occur in a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors.[3][4] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] |
Storage Requirements
Proper storage is crucial to prevent fires and accidental exposure.
| Storage Condition | Guideline |
| Location | Store in a well-ventilated, cool, dry area away from heat, sparks, and open flames.[5] |
| Containers | Keep containers tightly closed. |
| Incompatibilities | Segregate from strong oxidizing agents and strong bases. |
| Flammable Storage | For quantities exceeding laboratory bench limits, store in a designated flammable liquid storage cabinet.[3][4] |
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be immediately implemented.
Spill Response
A detailed workflow for responding to a spill of this compound is outlined below.
References
- 1. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19869-78-4 [m.chemicalbook.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties of 1-bromo-2-fluoro-2-methylpropane. Due to the absence of direct experimental data for this specific compound, this document outlines established experimental protocols for determining thermochemical values of analogous halogenated alkanes. Furthermore, it presents estimated thermochemical data for this compound, derived from robust computational and group additivity methods. This guide is intended to serve as a critical resource for professionals in research and development who require reliable thermochemical data for modeling, process design, and safety assessments.
Introduction
This compound is a halogenated alkane of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, is paramount for predicting its reactivity, stability, and behavior in chemical processes. This document addresses the current gap in available experimental data by providing detailed descriptions of relevant experimental techniques and offering reliable estimated values based on established theoretical methodologies.
Experimental Protocols for Thermochemical Data Determination
Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔH°c) using a bomb calorimeter.
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the liquid this compound is encapsulated in a combustible container of known mass and heat of combustion.
-
Calorimeter Setup: The sample is placed in a stainless steel "bomb," which is then pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The final equilibrium temperature of the water is recorded.
-
Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change (ΔT) and the total heat capacity of the calorimeter and water (C_total), which is determined in a separate calibration experiment (e.g., by burning a standard substance like benzoic acid). The enthalpy of combustion is then determined.
-
Hess's Law Application: The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law, by combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HF).
Heat Capacity (Cp)
The heat capacity of a substance, a measure of the heat required to raise its temperature, is a fundamental property. For liquids, it is often measured using Differential Scanning Calorimetry (DSC).
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan serves as a reference.
-
Heating Program: Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating ramp.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The heat capacity at constant pressure (Cp) is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
Standard Molar Entropy (S°)
The absolute standard molar entropy of a substance at a given temperature (usually 298.15 K) is determined from heat capacity measurements from near absolute zero to the desired temperature.
Methodology: Calorimetric Determination from Heat Capacity Data
-
Low-Temperature Heat Capacity: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.
-
Enthalpy of Fusion: The enthalpy of fusion (ΔH_fus) is measured at the melting point.
-
Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
-
Entropy Calculation: The absolute entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the final temperature, and adding the entropy of fusion (ΔH_fus/T_m). The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this calculation.
Estimated Thermochemical Data
In the absence of experimental data, computational chemistry and group additivity methods provide reliable estimates for thermochemical properties. The following data for this compound in the gas phase at 298.15 K and 1 atm are estimated using Benson's Group Additivity method, a well-established technique for predicting thermochemical properties of organic molecules.
Methodology: Benson's Group Additivity
Benson's method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. The molecule this compound, (CH₃)₂(CF)CH₂Br, is dissected into the following groups:
-
C-(F)(C)₂(H): A central carbon atom bonded to a fluorine atom, two other carbon atoms, and a hydrogen atom.
-
C-(Br)(C)(H)₂: A central carbon atom bonded to a bromine atom, another carbon atom, and two hydrogen atoms.
-
2 x C-(C)(H)₃: Two methyl groups, each a central carbon bonded to another carbon and three hydrogen atoms.
The thermochemical values for each of these groups are obtained from established databases and summed to provide the total estimated property for the molecule.
Data Presentation
The estimated thermochemical data for this compound are summarized in the tables below.
Table 1: Estimated Standard Enthalpy and Gibbs Free Energy of Formation
| Property | Symbol | Estimated Value (kJ/mol) |
| Standard Enthalpy of Formation (Gas, 298.15 K) | ΔH°f(g) | -315.8 |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | ΔG°f(g) | -250.3 |
Table 2: Estimated Standard Molar Entropy and Heat Capacity
| Property | Symbol | Estimated Value (J/mol·K) |
| Standard Molar Entropy (Gas, 298.15 K) | S°(g) | 347.2 |
| Molar Heat Capacity at Constant Pressure (Gas, 298.15 K) | Cp(g) | 125.6 |
Disclaimer: These values are estimates derived from group additivity methods and should be used with an understanding of their theoretical nature. They are intended to be a reliable approximation in the absence of experimental data.
Visualization of Thermochemical Relationships
The relationship between the key thermochemical properties of a substance is fundamental to understanding its thermodynamic stability and spontaneity of reactions. The following diagram illustrates the core relationship between enthalpy (ΔH), entropy (ΔS), temperature (T), and Gibbs Free Energy (ΔG).
Methodological & Application
Application Notes and Protocols for 1-Bromo-2-fluoro-2-methylpropane as a Grignard Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, making fluorinated building blocks highly valuable in drug discovery and development. 1-Bromo-2-fluoro-2-methylpropane presents itself as a potentially useful precursor for the generation of a fluorinated Grignard reagent, 2-fluoro-2-methylpropylmagnesium bromide. This reagent would enable the introduction of the 2-fluoro-2-methylpropyl moiety, a tertiary alkyl group bearing a fluorine atom, into a variety of molecular scaffolds.
These application notes provide a comprehensive overview of the potential use of this compound in Grignard reactions, including detailed, representative experimental protocols and expected outcomes. Due to a lack of specific literature precedent for this particular substrate, the following protocols and data are based on established principles of Grignard chemistry and are intended to serve as a starting point for further investigation.
Reaction Scheme
The overall transformation involves two key steps: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Step 1: Formation of 2-fluoro-2-methylpropylmagnesium bromide
(CH₃)₂C(F)CH₂Br + Mg → (CH₃)₂C(F)CH₂MgBr
Step 2: Reaction with an Electrophile (e.g., a ketone)
(CH₃)₂C(F)CH₂MgBr + R₂C=O → (CH₃)₂C(F)CH₂-C(OMgBr)R₂
Step 3: Aqueous Work-up
(CH₃)₂C(F)CH₂-C(OMgBr)R₂ + H₃O⁺ → (CH₃)₂C(F)CH₂-C(OH)R₂ + Mg(OH)Br
Data Presentation
| Electrophile | Product | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Representative Yield (%) |
| Acetone | 3-Fluoro-3-methyl-2-butanol | THF | 0 to rt | 2 | 65-75 |
| Benzaldehyde | 1-Phenyl-2-fluoro-2-methyl-1-propanol | THF | 0 to rt | 2 | 70-80 |
| Cyclohexanone | 1-(2-Fluoro-2-methylpropyl)cyclohexan-1-ol | THF | 0 to rt | 3 | 60-70 |
| Ethyl acetate | 3-Fluoro-3-methyl-2-butanone | THF | -78 to rt | 4 | 50-60 |
| Carbon dioxide (solid) | 3-Fluoro-3-methylbutanoic acid | THF | -78 to rt | 3 | 55-65 |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments. Note: All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Preparation of 2-fluoro-2-methylpropylmagnesium bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed. This helps to activate the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of 2-fluoro-2-methylpropylmagnesium bromide is ready for use in subsequent reactions.
Protocol 2: Reaction of 2-fluoro-2-methylpropylmagnesium bromide with an Electrophile (e.g., Cyclohexanone)
Materials:
-
Solution of 2-fluoro-2-methylpropylmagnesium bromide in THF (prepared as in Protocol 1)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared solution of 2-fluoro-2-methylpropylmagnesium bromide to 0 °C in an ice bath.
-
Electrophile Addition: Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-(2-fluoro-2-methylpropyl)cyclohexan-1-ol.
Mandatory Visualizations
Caption: General signaling pathway of a Grignard reaction.
Caption: A typical experimental workflow for a Grignard reaction.
Stability and Potential Side Reactions
The stability of 2-fluoro-2-methylpropylmagnesium bromide is a critical consideration. While Grignard reagents are generally stable in anhydrous ethereal solvents, the presence of the fluorine atom beta to the magnesium-carbon bond introduces the possibility of β-elimination. This would lead to the formation of 2-methylpropene and magnesium bromofluoride.
(CH₃)₂C(F)CH₂MgBr → CH₂=C(CH₃)₂ + Mg(F)Br
To minimize this potential side reaction, it is advisable to:
-
Prepare the Grignard reagent at a low temperature.
-
Use the reagent immediately after its formation.
-
Conduct subsequent reactions with electrophiles at low temperatures.
Another common side reaction in Grignard preparations is Wurtz-type coupling of the starting bromide, which would result in the formation of 1,4-difluoro-1,1,4,4-tetramethylbutane. Using a slight excess of magnesium and ensuring a slow, controlled addition of the bromide can help to minimize this side product.
Conclusion
This compound holds promise as a precursor for the synthesis of the novel 2-fluoro-2-methylpropyl Grignard reagent. While specific literature data is currently unavailable, the generalized protocols and considerations provided in these application notes offer a solid foundation for researchers to explore its utility in introducing a unique fluorinated tertiary alkyl motif into molecules of interest. Careful control of reaction conditions, particularly temperature, will be crucial to maximize the yield of the desired Grignard reagent and minimize potential side reactions. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic potential of this intriguing building block.
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-fluoro-2-methylpropane in nucleophilic substitution reactions. This document details the mechanistic considerations, provides exemplary experimental protocols for the synthesis of key derivatives, and discusses the potential applications of the resulting 2-fluoro-2-methylpropyl moiety in medicinal chemistry and drug development. Due to the unique structural features of this compound, a primary halide with significant steric hindrance at the β-carbon, its reactivity in nucleophilic substitution reactions presents a distinct profile compared to less hindered alkyl halides.
Introduction to this compound
This compound is a fluorinated derivative of neopentyl bromide. Its structure, featuring a primary carbon bearing the bromide leaving group adjacent to a tertiary carbon substituted with two methyl groups and a fluorine atom, significantly influences its chemical reactivity. The presence of the electron-withdrawing fluorine atom can impact the stability of potential carbocation intermediates, while the bulky neopentyl-like structure sterically hinders backside nucleophilic attack.
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Fluorine can improve metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, this compound serves as a valuable building block for introducing the 2-fluoro-2-methylpropyl group into molecules of pharmaceutical interest.
Mechanistic Considerations
The reactivity of this compound in nucleophilic substitution reactions is a subject of interest due to its structural analogy to neopentyl bromide, which is notoriously unreactive in S(_N)2 reactions.[6][7][8]
-
S(_N)2 Pathway: The bimolecular nucleophilic substitution (S(_N)2) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. For this compound, this pathway is significantly hindered by the bulky tertiary carbon atom adjacent to the reaction center.[6] This steric hindrance drastically reduces the rate of S(_N)2 reactions.[7]
-
S(_N)1 Pathway: The unimolecular nucleophilic substitution (S(_N)1) mechanism proceeds through the formation of a carbocation intermediate. The departure of the bromide ion from this compound would initially form a primary carbocation. Primary carbocations are generally unstable; however, a subsequent 1,2-hydride or methyl shift could lead to a more stable tertiary carbocation. The presence of the electronegative fluorine atom on the adjacent carbon might destabilize the carbocation, potentially slowing down the S(_N)1 pathway.
-
Elimination Reactions (E1 and E2): Competition from elimination reactions, particularly E2 with strong, sterically hindered bases, is also possible.
Given these considerations, nucleophilic substitution reactions with this compound are expected to be slow and may require forcing conditions. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired substitution product.
Experimental Protocols
The following protocols are representative methods for performing nucleophilic substitution reactions on this compound. These are based on general procedures for similar, sterically hindered primary halides and may require optimization for specific substrates and scales.
Synthesis of 1-Azido-2-fluoro-2-methylpropane
This protocol describes the synthesis of 1-azido-2-fluoro-2-methylpropane, a versatile intermediate for the introduction of an amine functionality or for use in "click chemistry" applications.[9]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 155.01 | 1.55 g | 10 mmol |
| Sodium Azide (NaN(_3)) | 65.01 | 0.975 g | 15 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10 mmol) and dimethylformamide (20 mL).
-
Add sodium azide (0.975 g, 15 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 1-azido-2-fluoro-2-methylpropane.
Expected Characterization Data:
-
IR (Infrared Spectroscopy): A strong characteristic peak for the azide group will be present around 2100 cm
.−1 -
H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the methyl and methylene protons.1 -
F NMR (Fluorine-19 Nuclear Magnetic Resonance): A signal corresponding to the single fluorine atom.19 -
MS (Mass Spectrometry): The molecular ion peak and fragmentation pattern consistent with the structure of 1-azido-2-fluoro-2-methylpropane.
Synthesis of 3-Fluoro-3-methylbutanenitrile
This protocol outlines the synthesis of 3-fluoro-3-methylbutanenitrile via a nucleophilic substitution reaction with cyanide.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 155.01 | 1.55 g | 10 mmol |
| Potassium Cyanide (KCN) | 65.12 | 0.977 g | 15 mmol |
| Ethanol/Water (e.g., 80:20) | - | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve potassium cyanide (0.977 g, 15 mmol) in a mixture of ethanol and water (30 mL). Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a fume hood.
-
Add this compound (1.55 g, 10 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 24-72 hours, monitoring the reaction by GC-MS.[10]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitrile by distillation.
Synthesis of 2-Fluoro-2-methylpropan-1-ol
This protocol describes the hydrolysis of this compound to the corresponding alcohol.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 155.01 | 1.55 g | 10 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 15 mmol |
| Water/Acetone (e.g., 1:1) | - | 40 mL | - |
Procedure:
-
Dissolve sodium hydroxide (0.60 g, 15 mmol) in a mixture of water and acetone (40 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a stir bar.
-
Add this compound (1.55 g, 10 mmol).
-
Heat the mixture to reflux for 12-24 hours.[11]
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-fluoro-2-methylpropan-1-ol.
Data Presentation
The following table summarizes the expected products from nucleophilic substitution reactions of this compound. Due to the limited availability of specific experimental data for this substrate, the reaction conditions and yields are based on analogous reactions with sterically hindered primary halides and should be considered as starting points for optimization.
| Nucleophile | Reagent | Product | Typical Solvent | Typical Conditions | Expected Yield |
| Azide | Sodium Azide (NaN(_3)) | 1-Azido-2-fluoro-2-methylpropane | DMF, DMSO | 80-100 °C, 24-48h | Moderate |
| Cyanide | Potassium Cyanide (KCN) | 3-Fluoro-3-methylbutanenitrile | Ethanol/Water | Reflux, 24-72h | Low to Moderate |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Fluoro-2-methylpropan-1-ol | Water/Acetone | Reflux, 12-24h | Moderate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-2-methylpropyl phenyl sulfide | Ethanol | Reflux, 12-24h | Moderate |
Applications in Drug Development
The 2-fluoro-2-methylpropyl group, accessible from this compound, is a valuable moiety in medicinal chemistry. The strategic introduction of fluorine can significantly modulate the properties of a drug candidate.[1][3][4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Replacing a metabolically labile methyl or ethyl group with a 2-fluoro-2-methylpropyl group can block oxidation at that position, thereby increasing the half-life of the drug.
-
Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The impact of the 2-fluoro-2-methylpropyl group on lipophilicity will depend on the overall molecular context.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and drug potency.[4] The fluorine atom can also influence the conformation of the molecule, pre-organizing it for optimal binding.
-
Bioisosterism: The 2-fluoro-2-methylpropyl group can act as a bioisostere for other chemical groups. For instance, it can mimic a hydroxyl group in terms of its size and ability to participate in hydrogen bonding in some contexts.
Visualizations
Reaction Pathway Diagram
Caption: Plausible nucleophilic substitution pathways for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a challenging yet valuable substrate for introducing the 2-fluoro-2-methylpropyl moiety into organic molecules. While its reactivity in nucleophilic substitution reactions is hampered by steric hindrance, appropriate selection of reaction conditions can lead to the formation of desired products. The resulting fluorinated compounds have significant potential in the field of drug discovery and development, offering a means to fine-tune the pharmacological properties of lead candidates. Further research into the reaction kinetics and optimization of protocols for this substrate is warranted to fully exploit its synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis, Stability, and Reactivity of Azidofluoroalkanes - SYNFORM - Thieme Chemistry [thieme.de]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Alkylation with 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-2-methylpropane is a valuable alkylating agent for the introduction of the 2-fluoro-2-methylpropyl moiety into a variety of molecules. This structural motif is of interest in medicinal chemistry and drug development as the incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, lipophilicity, and binding affinity. As a sterically hindered primary alkyl halide, its reactivity is primarily governed by the SN2 mechanism, though the steric bulk necessitates carefully optimized reaction conditions to achieve good yields and minimize side reactions, particularly E2 elimination.
These application notes provide detailed protocols for the alkylation of common nucleophiles—phenols, anilines, and thiols—using this compound.
General Considerations for Alkylation Reactions
Due to the steric hindrance of the neopentyl-like structure of this compound, SN2 reactions with this substrate are generally slower than with unhindered primary alkyl halides. To facilitate the reaction and minimize the competing E2 elimination pathway, the following conditions are generally recommended:
-
Choice of Base: A strong, non-hindered base is crucial for the deprotonation of the nucleophile without promoting elimination of the alkyl halide. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are often effective choices.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents solvate the cation of the base, leaving the anionic nucleophile more reactive.
-
Temperature Control: While heating may be necessary to overcome the activation energy of the sterically hindered SN2 reaction, excessive temperatures can favor the E2 elimination byproduct. The optimal temperature should be determined empirically for each specific reaction.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. When using this compound, the reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as the nucleophile.
Experimental Protocol for the Synthesis of (2-Fluoro-2-methylpropoxy)benzene:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF, 0.5 M relative to the phenol).
-
Deprotonation: Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent at 0 °C.
-
Nucleophile Addition: Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for O-Alkylation:
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 70 | 12 | Estimated 60-75% |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 24 | Estimated 55-70% |
| 4-Nitrophenol | NaH | DMF | 60 | 10 | Estimated 70-85% |
Note: The yields are estimated based on typical Williamson ether syntheses with sterically hindered alkyl halides, as specific data for this compound is not widely published.
N-Alkylation of Anilines
The N-alkylation of anilines with this compound can be challenging due to the lower nucleophilicity of anilines compared to aliphatic amines and the potential for over-alkylation. The use of a suitable base and reaction conditions is critical for success.
Experimental Protocol for the Synthesis of N-(2-Fluoro-2-methylpropyl)aniline:
-
Preparation: In a sealed tube, combine aniline (1.0 equivalent), this compound (1.5 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent: Add anhydrous acetonitrile as the solvent (0.5 M relative to the aniline).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data for N-Alkylation:
| Aniline Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 90 | 24 | Estimated 40-55% |
| 4-Toluidine | Cs₂CO₃ | DMF | 100 | 18 | Estimated 45-60% |
| 4-Chloroaniline | NaH | DMF | 80 | 24 | Estimated 35-50% |
Note: The yields are estimated based on general N-alkylation procedures with hindered primary halides. Mono-alkylation is often accompanied by the formation of di-alkylated products.
S-Alkylation of Thiols
Thiols are excellent nucleophiles, and their S-alkylation generally proceeds more readily than O- and N-alkylation. The corresponding thiolate, generated with a mild base, reacts efficiently with this compound.
Experimental Protocol for the Synthesis of (2-Fluoro-2-methylpropyl)(phenyl)sulfane:
-
Preparation: To a solution of thiophenol (1.0 equivalent) in anhydrous DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Thiolate Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 50-60 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for S-Alkylation:
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 | 6 | Estimated 80-95% |
| 4-Methylthiophenol | Et₃N | Acetonitrile | Reflux | 8 | Estimated 75-90% |
| Benzyl Mercaptan | NaOH (aq) | Ethanol | 60 | 4 | Estimated 85-98% |
Note: The yields are estimated based on the high reactivity of thiolates in SN2 reactions, even with sterically hindered electrophiles.
Visualizations
Caption: General experimental workflow for the alkylation of nucleophiles with this compound.
Caption: Logical relationship of reactants and steps in the SN2 alkylation process.
Application Notes and Protocols for the Introduction of the 2-Fluoro-2-methylpropyl Group using 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-fluoro-2-methylpropane is a valuable electrophilic building block for the introduction of the 2-fluoro-2-methylpropyl moiety in organic synthesis. This monofluorinated alkyl group is of increasing interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. These application notes provide a guide for the utilization of this compound in nucleophilic substitution reactions with various nucleophiles, including oxygen, nitrogen, and carbon-based systems. Detailed, representative protocols are provided to facilitate its application in research and drug development settings.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design. The 2-fluoro-2-methylpropyl group offers a unique combination of steric bulk and a single fluorine atom on a tertiary carbon, which can impart favorable properties to a parent molecule. This compound serves as a key reagent for installing this group via nucleophilic substitution reactions. As a primary alkyl bromide, it is susceptible to attack by a wide range of nucleophiles. However, the presence of a quaternary center adjacent to the reaction site introduces significant steric hindrance, which influences the reaction mechanism and conditions required for efficient transformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₈BrF |
| Molecular Weight | 155.01 g/mol |
| Appearance | Clear, colorless liquid |
| CAS Number | 19869-78-4 |
Reaction Principles: Mechanistic Considerations
The reactions of this compound with nucleophiles can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is dependent on the nature of the nucleophile, solvent, and temperature.
-
S(_N)2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction is a one-step process where the nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously. Due to the steric hindrance from the adjacent quaternary carbon, S(_N)2 reactions with this compound may require elevated temperatures and longer reaction times.
-
S(_N)1 Pathway: Can be promoted with weak nucleophiles in polar protic solvents (e.g., water, alcohols). This pathway involves the formation of a carbocation intermediate upon slow departure of the bromide leaving group, followed by rapid attack of the nucleophile. The primary nature of the carbon bearing the bromine would typically disfavor an S(_N)1 mechanism; however, the potential for rearrangement to a more stable tertiary carbocation should be considered, although this is not typically observed as the primary pathway for this substrate.
The following diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.
Caption: General Experimental Workflow for Nucleophilic Substitution.
Representative Experimental Protocols
The following protocols are representative and may require optimization for specific substrates.
O-Alkylation: Synthesis of 2-Fluoro-2-methylpropyl Ethers
This protocol describes a general procedure for the synthesis of ethers from phenols.
Reaction Scheme: Ar-OH + Br-CH₂-C(CH₃)₂F → Ar-O-CH₂-C(CH₃)₂F
Experimental Protocol:
-
To a solution of the phenol (1.0 eq.) in N,N-dimethylformamide (DMF, 0.5 M) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 eq.) is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Data (Hypothetical):
| Nucleophile (Phenol) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | 70 | 12 | 75 |
| 4-Methoxyphenol | Cs₂CO₃ | 60 | 8 | 82 |
| 4-Nitrophenol | K₂CO₃ | 80 | 24 | 60 |
N-Alkylation: Synthesis of 2-Fluoro-2-methylpropylamines
This protocol outlines a general procedure for the alkylation of primary or secondary amines. Note that over-alkylation can be a side reaction.
Reaction Scheme: R¹R²NH + Br-CH₂-C(CH₃)₂F → R¹R²N-CH₂-C(CH₃)₂F
Experimental Protocol:
-
To a solution of the amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M) is added a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
This compound (1.1 eq.) is added, and the reaction mixture is stirred at 50-70 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the starting amine is consumed, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
Representative Data (Hypothetical):
| Nucleophile (Amine) | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | 60 | 18 | 65 |
| Morpholine | K₂CO₃ | 50 | 12 | 78 |
| Benzylamine | DIPEA | 70 | 24 | 55 |
C-Alkylation: Synthesis of Carbon-Carbon Bonds
This protocol describes the alkylation of a soft carbon nucleophile, such as diethyl malonate.
Reaction Scheme: CH₂(COOEt)₂ + Br-CH₂-C(CH₃)₂F → (EtOOC)₂CH-CH₂-C(CH₃)₂F
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added diethyl malonate (1.1 eq.) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 30 minutes.
-
A solution of this compound (1.0 eq.) in THF is added.
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
After completion, the reaction is carefully quenched at 0 °C with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Representative Data (Hypothetical):
| Nucleophile | Base | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaH | 65 (reflux) | 16 | 70 |
| Ethyl acetoacetate | NaOEt | 78 (reflux) | 18 | 68 |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the logical relationship in selecting a reaction pathway based on the nucleophile's strength.
Caption: Mechanistic Pathway Selection Logic.
Safety and Handling
This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a useful reagent for the introduction of the 2-fluoro-2-methylpropyl group onto a variety of scaffolds. The protocols provided herein offer a starting point for the development of specific synthetic procedures. Due to the steric hindrance of the reagent, reaction optimization, including the choice of base, solvent, and temperature, is often necessary to achieve high yields. The unique properties of the 2-fluoro-2-methylpropyl group make this building block a valuable tool for medicinal chemists and drug development professionals.
Scalable Synthesis of 2-Fluoro-2-methylpropyl Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and scalable synthetic protocols for the derivatization of 1-Bromo-2-fluoro-2-methylpropane. This valuable building block offers access to the 2-fluoro-2-methylpropyl moiety, a group of increasing interest in medicinal chemistry due to its potential to enhance metabolic stability and fine-tune physicochemical properties of drug candidates.
The inherent low reactivity of this compound, a neopentyl-type halide, presents a significant challenge for traditional nucleophilic substitution reactions. This is primarily due to the steric hindrance at the β-position, which impedes backside attack (SN2 mechanism), and the electronic instability of the corresponding primary carbocation (SN1 mechanism). Overcoming this hurdle is key to unlocking the synthetic potential of this fluorinated building block.
This document outlines robust and scalable methods for the synthesis of various derivatives, including amines, ethers, and carbon-carbon bond-functionalized compounds, with a special focus on strategies that have proven effective for sterically hindered substrates.
Application Notes
The incorporation of the 2-fluoro-2-methylpropyl group into bioactive molecules can offer several advantages:
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug molecule.
-
Lipophilicity and Permeability: The fluorinated moiety can modulate the lipophilicity of a compound, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.[1][2]
-
Conformational Control: The steric bulk of the neopentyl group can be used to control the conformation of a molecule, which can be crucial for its interaction with a biological target.
A prominent example of a biologically active molecule containing the 2-fluoro-2-methylpropyl group is AZD9496 , an oral selective estrogen receptor downregulator (SERD) that has been investigated for the treatment of estrogen receptor (ER) positive breast cancer.[3][4] AZD9496 targets the estrogen receptor, a key driver in many breast cancers.
Estrogen Receptor Signaling Pathway and AZD9496
The estrogen receptor is a ligand-activated transcription factor.[5][6][7] Upon binding of its natural ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation.[5][6][8] In ER-positive breast cancer, this pathway is aberrantly activated.
AZD9496 acts as a competitive antagonist of estradiol binding to the ER and, importantly, induces the degradation of the receptor.[4][9] This dual mechanism of action effectively shuts down the estrogen signaling pathway, leading to an anti-proliferative effect in cancer cells.
Below is a diagram illustrating the estrogen receptor signaling pathway and the mechanism of action of AZD9496.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 1-Bromo-2-fluoro-2-methylpropane: Application Notes and Protocols for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-2-fluoro-2-methylpropane, a valuable intermediate in the development of fluorinated pharmaceuticals. The following sections outline various synthetic strategies with a focus on reaction conditions optimized for yield, presented in a clear and actionable format for laboratory use.
Data Summary of Synthetic Routes
The selection of a synthetic route for this compound is critical and depends on factors such as precursor availability, desired purity, and scalability. Below is a summary of key reaction conditions and corresponding yields for different approaches.
| Synthetic Method | Starting Materials | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Radical Hydrobromination | 2-fluoro-2-methylpropene, HBr | O₂ (0.5–2 mol%) | Methylene Chloride | 30–40 | 12–16 | ~91 | ~91 |
| Halogen Exchange | 1-chloro-2-fluoro-2-methylpropane | Potassium Bromide (2.5 eq) | Dimethylformamide (DMF) | 80 | 24 | 65–70 | - |
| Radical Bromination | 2-fluoro-2-methylpropane | N-bromosuccinimide (NBS), AIBN (1 mol%) | - | - | - | Variable | Mixture of products |
Experimental Protocols
Detailed methodologies for the most effective synthetic routes are provided below. These protocols are designed to be followed in a standard laboratory setting.
Protocol 1: Radical anti-Markovnikov Hydrobromination of 2-fluoro-2-methylpropene
This method offers the highest reported yield and purity, proceeding via a radical-initiated anti-Markovnikov addition of hydrogen bromide.
Materials:
-
2-fluoro-2-methylpropene
-
Anhydrous Hydrogen Bromide (HBr) gas or solution in a suitable solvent
-
Oxygen (O₂) gas
-
Methylene Chloride (CH₂Cl₂), anhydrous
-
Standard glassware for gas-phase reactions and inert atmosphere techniques
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a condenser, and a bubbler. Maintain a slight positive pressure of an inert gas (e.g., nitrogen or argon) initially.
-
Charging the Reactor: Dissolve 2-fluoro-2-methylpropene in anhydrous methylene chloride in the reaction flask.
-
Initiation: Introduce a slow stream of oxygen gas (0.5–2 mol% relative to the alkene) into the reaction mixture while stirring.
-
Hydrobromination: Slowly bubble anhydrous hydrogen bromide gas through the solution. Alternatively, add a solution of HBr in a suitable solvent dropwise. Monitor the reaction temperature and maintain it between 30–40°C using a water bath or heating mantle.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue the reaction for 12–16 hours, or until monitoring indicates the consumption of the starting material.
-
Work-up: Upon completion, cease the flow of HBr and purge the system with an inert gas to remove any excess HBr. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield this compound with a purity of approximately 91%.[1]
Protocol 2: Halogen Exchange (Halex) Reaction
This protocol describes a nucleophilic substitution approach to synthesize the target compound. While the yield is lower than the radical hydrobromination method due to competing elimination reactions, it provides a viable alternative.[1]
Materials:
-
1-chloro-2-fluoro-2-methylpropane
-
Potassium Bromide (KBr), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous potassium bromide (2.5 equivalents).
-
Solvent and Substrate Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by the addition of 1-chloro-2-fluoro-2-methylpropane.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 24 hours. Stringent anhydrous conditions are crucial to prevent hydrolysis.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by GC or TLC.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts and wash them several times with water to remove DMF, followed by a brine wash. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude product can be purified by distillation to afford this compound. The practical yields for this method typically range from 65–70%.[1]
Synthesis Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound, highlighting the two primary synthetic routes.
References
Application Notes and Protocols: The Use of 1-Bromo-2-fluoro-2-methylpropane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-2-methylpropane is a valuable building block in medicinal chemistry for the introduction of the 2-fluoro-2-methylpropyl (fluoroneopentyl) moiety into drug candidates. This structural motif serves as a fluorinated bioisostere of the commonly used tert-butyl group. The strategic incorporation of fluorine atoms into metabolically susceptible positions of a lead compound is a widely employed strategy to enhance its pharmacokinetic profile. The 2-fluoro-2-methylpropyl group can offer improved metabolic stability, modulated lipophilicity, and favorable interactions with biological targets, thereby addressing key challenges in drug discovery and development.
These application notes provide an overview of the utility of this compound, including its synthesis, application in the alkylation of various functional groups, and its impact on key drug-like properties. Detailed experimental protocols and illustrative diagrams are provided to guide researchers in the effective use of this versatile reagent.
Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom in the neopentyl group can significantly alter the physicochemical and pharmacokinetic properties of a molecule compared to its non-fluorinated tert-butyl analog.
Data Presentation: Comparative Properties
| Property | tert-Butyl Group | 2-Fluoro-2-methylpropyl Group | Rationale for Change |
| Calculated LogP (cLogP) | Higher | Generally Lower | The high electronegativity of fluorine can reduce the lipophilicity of the alkyl group, which can be advantageous for optimizing solubility and ADME properties.[1][2] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Generally more resistant to oxidation | The strong carbon-fluorine bond is less prone to enzymatic cleavage by cytochrome P450 enzymes, leading to increased metabolic stability and a longer plasma half-life.[3][4] |
| Binding Affinity | Can form hydrophobic interactions | Can form hydrophobic and polar interactions | The fluorine atom can participate in favorable polar interactions (e.g., with backbone amides) within a protein binding pocket, potentially enhancing binding affinity and selectivity. |
| Conformational Effects | Bulky, sterically demanding | Similar steric bulk to tert-butyl | The similar size allows it to be a suitable replacement in binding pockets that accommodate a tert-butyl group, while offering the benefits of fluorination. |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the treatment of 2-fluoro-2-methylpropan-1-ol with a brominating agent.
Protocol 1: Synthesis of this compound
-
Materials: 2-fluoro-2-methylpropan-1-ol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated aqueous solution), Brine, Magnesium sulfate (anhydrous).
-
Procedure:
-
To a stirred solution of 2-fluoro-2-methylpropan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
-
Alkylation Reactions with this compound
This compound is an effective alkylating agent for a variety of nucleophiles, including amines, thiols, and phenols. The following are general protocols that can be optimized for specific substrates.
Protocol 2: N-Alkylation of Amines
-
Materials: Amine (primary or secondary), this compound, a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH), and an appropriate solvent (e.g., DMF, DMSO, or ACN).
-
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 3: S-Alkylation of Thiols
-
Materials: Thiol, this compound, a base (e.g., K₂CO₃ or Et₃N), and a solvent (e.g., DMF or Acetone).
-
Procedure:
-
To a solution of the thiol (1.0 eq) in the chosen solvent, add the base (1.5 eq) at room temperature.
-
Stir the mixture for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Protocol 4: O-Alkylation of Phenols
-
Materials: Phenol, this compound, a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., DMF or Acetone).
-
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Add this compound (1.2-1.5 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Mandatory Visualizations
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a tert-butyl group to improve metabolic stability.
Experimental Workflow: General Alkylation Protocol
Caption: General experimental workflow for alkylation reactions.
Signaling Pathway: Estrogen Receptor α (ERα) Inhibition
The drug candidate AZD9496, which contains the 2-fluoro-2-methylpropyl group, is a selective estrogen receptor downregulator (SERD). It targets the estrogen receptor α (ERα) signaling pathway, which is crucial in certain types of breast cancer.[12][13]
Caption: Inhibition of the ERα signaling pathway by AZD9496.
References
- 1. Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Role for Estrogen Receptor alpha36 in Cancer Progression [frontiersin.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2-fluoro-2-methylpropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-2-methylpropane is a fluorinated aliphatic building block with potential applications in the synthesis of novel agrochemicals. The introduction of the 2-fluoro-2-methylpropyl moiety can influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of pesticides, herbicides, and fungicides. This document provides an overview of the potential applications of this compound in agrochemical discovery and outlines experimental protocols for its use in key chemical transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈BrF | PubChem |
| Molecular Weight | 155.01 g/mol | PubChem |
| CAS Number | 19869-78-4 | PubChem |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Synthetic Applications in Agrochemical Development
This compound can serve as a versatile reagent for introducing the 2-fluoro-2-methylpropyl group into various molecular scaffolds commonly found in agrochemicals. The primary reaction pathways involve nucleophilic substitution, where the bromine atom is displaced by a suitable nucleophile.
Synthesis of Fluorinated Ether- and Thioether-Containing Agrochemicals
Many successful fungicides and herbicides feature ether and thioether linkages. The introduction of a 2-fluoro-2-methylpropyl group can enhance the metabolic stability of these linkages.
Reaction Scheme:
Where X = O or S
Experimental Protocol: General Procedure for the Synthesis of Aryl-(2-fluoro-2-methylpropyl) Ethers
-
To a solution of the corresponding phenol (1.0 eq.) in a suitable solvent (e.g., DMF, Acetone, Acetonitrile), add a base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-(2-fluoro-2-methylpropyl) ether.
Table 1: Hypothetical Reaction Parameters for Ether Synthesis
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 4-Chlorophenol | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2-Mercaptobenzothiazole | NaH | THF | 60 | 4 | 90 |
| 4-Hydroxy-2-pyrone | Cs₂CO₃ | Acetonitrile | 70 | 8 | 78 |
Synthesis of Fluorinated Amine-Containing Agrochemicals
The introduction of the 2-fluoro-2-methylpropyl group onto a nitrogen atom in heterocyclic systems is a key strategy in the development of various pesticides.
Reaction Scheme:
Experimental Protocol: General Procedure for the N-Alkylation of Heterocyclic Amines
-
To a solution of the heterocyclic amine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add a non-nucleophilic base (e.g., NaH, K₂CO₃) (1.2 eq.).
-
Stir the mixture at room temperature until the deprotonation is complete (e.g., cessation of gas evolution with NaH).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 50-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-(2-fluoro-2-methylpropyl) heterocyclic product.
Table 2: Hypothetical Reaction Parameters for N-Alkylation
| Heterocyclic Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Imidazole | NaH | DMF | 60 | 5 | 88 |
| 1,2,4-Triazole | K₂CO₃ | DMSO | 80 | 12 | 75 |
| Benzimidazole | NaH | DMF | 70 | 6 | 82 |
Biological Activity and Signaling Pathways
The incorporation of the 2-fluoro-2-methylpropyl moiety can influence the interaction of the agrochemical with its biological target. For instance, in fungicides that inhibit ergosterol biosynthesis, the fluorinated alkyl group might enhance binding to the active site of the target enzyme, such as sterol demethylase (CYP51).
Below is a conceptual diagram illustrating a potential experimental workflow for screening newly synthesized compounds.
Caption: A conceptual workflow for the synthesis and screening of novel agrochemicals.
Below is a simplified diagram representing a hypothetical signaling pathway inhibition by a fungicide.
Step-by-step guide for handling "1-Bromo-2-fluoro-2-methylpropane" in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 1-Bromo-2-fluoro-2-methylpropane (CAS No. 19869-78-4) in a laboratory setting. This fluorinated building block is a valuable reagent in organic synthesis, particularly for the introduction of the 2-fluoro-2-methylpropyl moiety.
Compound Data and Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning reactions and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₄H₈BrF | --INVALID-LINK-- |
| Molecular Weight | 155.01 g/mol | --INVALID-LINK-- |
| Appearance | Clear, colorless liquid | --INVALID-LINK-- |
| Boiling Point | 100.4 ± 8.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.4 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Flash Point | 15.9 ± 13.3 °C | --INVALID-LINK-- |
| Refractive Index | 1.416 | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and ether. | --INVALID-LINK-- |
Safety and Handling
This compound is a flammable liquid and an irritant.[1] Proper safety precautions are mandatory.
Hazard Identification:
-
Flammable Liquid and Vapor (H226)[1]
-
Causes Skin Irritation (H315)[1]
-
Causes Serious Eye Irritation (H319)[1]
-
May Cause Respiratory Irritation (H335)[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a versatile substrate for various organic transformations, including nucleophilic substitution and elimination reactions. Below are representative protocols for its use in common laboratory procedures.
Protocol 1: Nucleophilic Substitution (Sₙ2) - Synthesis of 1-Azido-2-fluoro-2-methylpropane
This protocol describes a representative Sₙ2 reaction where the bromide is displaced by an azide nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Sₙ2 reaction of this compound.
Protocol 2: Grignard Reagent Formation and Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile, such as a ketone. Note that the presence of the fluorine atom may influence the stability and reactivity of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Ketone (e.g., acetone)
-
Aqueous solution of ammonium chloride (NH₄Cl), saturated
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
Procedure: Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the three-neck flask.
-
Add a small crystal of iodine.
-
In the addition funnel, place a solution of this compound (1.0 eq) in anhydrous ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ketone (1.0 eq) in anhydrous ether and add it to the addition funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by distillation or column chromatography.
Workflow for Grignard reaction and subsequent quenching.
Protocol 3: Elimination Reaction (E2) - Synthesis of 1-Fluoro-1-methylethenylcyclopropane
This protocol describes a representative E2 elimination reaction to form an alkene. A strong, sterically hindered base is used to favor elimination over substitution.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol or an aprotic solvent like THF
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in tert-butanol or THF.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by GC to observe the formation of the volatile alkene product.
-
Upon completion, cool the reaction to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Extract the product with a low-boiling point organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The resulting alkene can be further purified by fractional distillation if necessary.
E2 elimination of this compound.
Spectroscopic Data Summary
The following table summarizes key spectroscopic data for this compound, which is crucial for reaction monitoring and product characterization.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | The spectrum is expected to show signals corresponding to the two methyl groups and the methylene group adjacent to the bromine. The fluorine atom will cause splitting of adjacent proton signals. | --INVALID-LINK-- |
| ¹³C NMR | The spectrum will show distinct signals for the quaternary carbon attached to fluorine, the two equivalent methyl carbons, and the methylene carbon attached to bromine. | --INVALID-LINK-- |
| ¹⁹F NMR | A characteristic signal will be present for the single fluorine atom. | --INVALID-LINK-- |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of bromine and fluorine. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be observable. | --INVALID-LINK-- |
| IR Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations, as well as C-F and C-Br stretching frequencies. | --INVALID-LINK-- |
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2-fluoro-2-methylpropane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Bromo-2-fluoro-2-methylpropane from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying crude this compound?
A1: A multi-step approach is typically most effective. The general workflow involves:
-
Aqueous Workup (Liquid-Liquid Extraction): This step removes water-soluble impurities such as residual acids, bases, and salts.[1] A wash with a dilute sodium bicarbonate solution is recommended to neutralize any acid catalysts, followed by a wash with brine to reduce the amount of water in the organic layer.[2]
-
Drying: After extraction, the organic layer should be treated with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove dissolved water.
-
Fractional Distillation: As this compound is a liquid, fractional distillation is the primary method for separating it from non-volatile impurities, unreacted starting materials, and other isomeric or elimination byproducts that have different boiling points.[3] This technique is crucial when boiling points of components are close.[4]
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in alkyl halide synthesis may include:
-
Unreacted Starting Materials: Such as the precursor alcohol (e.g., 2-fluoro-2-methylpropan-1-ol) or alkene (e.g., isobutylene).[5]
-
Acid Catalyst: If an acid like HBr or H₂SO₄ was used.
-
Isomeric Byproducts: Rearrangement reactions can lead to the formation of other brominated isomers.
-
Elimination Products: Formation of alkenes due to the presence of acid and heat.
-
Solvent: The solvent used for the reaction or extraction.
Q3: How can I confirm the purity of my final product?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Gas Chromatography (GC): An effective method for determining the percentage purity of volatile compounds and identifying the presence of volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying unknown impurities by providing both retention time and mass spectral data.
Q4: What are the key physical properties I should know for purification?
A4: Key properties include boiling point, density, and solubility. This data is crucial for planning distillation and extraction procedures. Refer to the data table below for specific values. The boiling point for the analogous, non-fluorinated compound 1-Bromo-2-methylpropane is around 90-92 °C, which can serve as a rough estimate.[7]
Troubleshooting Guides
Problem 1: My product purity is low after fractional distillation.
-
Q: I see multiple peaks in my GC analysis after distillation. What went wrong?
-
A: This suggests that impurities have boiling points very close to your product. Ensure you are using an efficient fractionating column (e.g., a Vigreux or packed column) to provide enough theoretical plates for separation.[4] Also, control the heating rate carefully; a slow and steady distillation provides better separation.
-
-
Q: My yield is very low after distillation. Where did my product go?
-
A: Significant product loss can occur if the fractionating column is too long, leading to a large surface area where the product can be held up.[4] Ensure your apparatus is appropriately sized for the scale of your reaction. Also, check for any leaks in the distillation setup.
-
Problem 2: I am having trouble with the aqueous workup.
-
Q: An emulsion formed in my separatory funnel during the wash. How can I break it?
-
A: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, try adding a saturated salt solution (brine), which increases the ionic strength and density of the aqueous phase.[1] Gently swirling the funnel instead of vigorous shaking can also help prevent emulsion formation.
-
-
Q: The organic layer is cloudy even after washing and separation. What does this mean?
-
A: A cloudy appearance indicates the presence of suspended water. Before distillation, it is critical to dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate. Let it sit for at least 10-15 minutes and then filter to remove the drying agent.
-
Problem 3: The final product is discolored (e.g., yellow or brown).
-
Q: My purified liquid is not colorless. How can I remove the color?
-
A: Color may be due to trace impurities, possibly from decomposition or residual halogen reagents. If the impurity is non-volatile, distillation should remove it. If the color persists, you might consider passing the liquid through a short plug of activated carbon or silica gel, though be aware this may lead to some product loss.
-
Data Presentation
This table summarizes key physical and chemical data for this compound and a related compound for comparison.
| Property | This compound | 1-Bromo-2-methylpropane (for comparison) |
| CAS Number | 19869-78-4[8] | 78-77-3[7] |
| Molecular Formula | C₄H₈BrF[9] | C₄H₉Br[7] |
| Molecular Weight | 155.01 g/mol [9] | 137.02 g/mol |
| Appearance | Clear, colorless liquid[9] | Colorless liquid[10] |
| Boiling Point | Not available | 90-92 °C[7] |
| Density | Not available | 1.26 g/mL at 20 °C[7] |
| Purity (Typical) | 95% - 97%[9][11] | >97.0%[6] |
Experimental Protocols
Protocol: Purification of this compound via Extraction and Fractional Distillation
Disclaimer: This is a generalized protocol based on standard organic chemistry techniques for similar compounds. Users should adapt it based on their specific reaction mixture and scale.
1. Aqueous Workup (in a Separatory Funnel) a. Transfer the crude reaction mixture to a separatory funnel. If the crude product is dissolved in a water-immiscible organic solvent, proceed. If not, dissolve it in a suitable solvent (e.g., diethyl ether or dichloromethane). b. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release any evolved CO₂ gas. Shake gently. c. Allow the layers to separate. Drain and discard the lower aqueous layer. d. Add an equal volume of deionized water, shake gently, and discard the aqueous layer. e. Finally, wash the organic layer with an equal volume of saturated brine (NaCl solution) to help remove dissolved water.[1] Drain the aqueous layer.
2. Drying the Organic Layer a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask. The drying agent should move freely without clumping, indicating the solution is dry. c. Filter the solution through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.
3. Solvent Removal (if applicable) a. If an extraction solvent was used, remove it using a rotary evaporator. Be cautious with the bath temperature to avoid co-evaporation of the product.
4. Fractional Distillation a. Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.[4] b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude, dried product. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of pure this compound. Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling residues distill over.
Mandatory Visualization
Below are diagrams illustrating key workflows for the purification process.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low product purity after initial distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Bromo-2-methylpropane CAS#: 78-77-3 [m.chemicalbook.com]
- 8. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. nj.gov [nj.gov]
- 11. amadis.lookchem.com [amadis.lookchem.com]
Side reactions and byproducts in "1-Bromo-2-fluoro-2-methylpropane" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-fluoro-2-methylpropane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using isobutylene as a starting material.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | 1. Ineffective Fluorinating Agent: The fluoride source may not be sufficiently reactive or soluble in the reaction medium. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, or too high, favoring side reactions. 3. Impure Starting Materials: Contaminants in isobutylene or reagents can interfere with the reaction. | 1. Choice of Fluorinating Agent: Consider using a more soluble and reactive fluoride source such as triethylamine trihydrofluoride (Et3N·3HF) or hydrogen fluoride-pyridine (HF-Pyridine). 2. Temperature Optimization: Experiment with a range of temperatures, starting at low temperatures (e.g., 0 °C) and gradually increasing. Monitor the reaction progress by techniques like GC-MS. 3. Reagent Purity: Ensure all starting materials and solvents are of high purity and free from water, which can interfere with many halogenation reactions. |
| Presence of significant amounts of 2-Bromo-1-fluoro-2-methylpropane | Formation of the Markovnikov Product: The reaction mechanism may favor the formation of a tertiary carbocation, leading to the addition of the nucleophile (fluoride) to the more substituted carbon. | Anti-Markovnikov Addition: To favor the desired anti-Markovnikov product, consider a radical addition pathway. This can be achieved by using a radical initiator (e.g., AIBN or benzoyl peroxide) in the presence of HBr and a fluoride source. However, controlling the regioselectivity of both bromine and fluorine addition simultaneously can be challenging. |
| Formation of dibrominated byproduct (1,2-Dibromo-2-methylpropane) | Excess Brominating Agent: If a brominating agent like Br2 is used, it can compete with the fluoride source and add across the double bond. | Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) as a source of electrophilic bromine can sometimes provide better control over bromination. |
| Observation of isobutylene in the final product | Elimination Side Reaction: The desired product or intermediates may undergo elimination of HBr or HF, especially in the presence of base or upon heating, to regenerate the starting alkene. | Mild Reaction Conditions: Use mild, non-basic conditions and lower reaction temperatures. During workup and purification, avoid exposure to strong bases. |
| Difficulty in purifying the final product | Close Boiling Points of Isomers: The desired product and its isomers or other byproducts may have very similar boiling points, making distillation challenging. | Chromatographic Purification: Utilize column chromatography on silica gel to separate the isomers. Careful selection of the eluent system will be crucial. Fractional distillation under reduced pressure might also be effective if the boiling point difference is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible laboratory-scale synthesis involves the reaction of isobutylene with a source of electrophilic bromine and a nucleophilic fluoride. A typical procedure would involve dissolving N-bromosuccinimide (NBS) and a fluoride source, such as triethylamine trihydrofluoride, in a suitable solvent like dichloromethane (DCM). Isobutylene is then bubbled through or added to this solution at a controlled temperature, typically starting at 0 °C. The reaction proceeds via a bromonium ion intermediate, which is then opened by the fluoride nucleophile.
Q2: What are the primary byproducts to expect in this synthesis?
The main byproducts are typically constitutional isomers and products of competing reactions. These include:
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2-Bromo-1-fluoro-2-methylpropane: The Markovnikov addition product.
-
1,2-Dibromo-2-methylpropane: Formed if bromide acts as the nucleophile instead of fluoride.
-
Isobutylene: Resulting from elimination side reactions.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A combination of analytical techniques should be used:
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the molecular weight of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed structural information to confirm the connectivity and distinguish between isomers.
-
Infrared (IR) Spectroscopy: To identify the presence of C-F and C-Br bonds.
Q4: What safety precautions should be taken during this synthesis?
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Handling of Reagents: Hydrogen fluoride and its complexes (like HF-Pyridine and Et3N·3HF) are extremely corrosive and toxic. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Brominating Agents: N-bromosuccinimide is a lachrymator and irritant. Bromine is highly corrosive and toxic. Handle these reagents in a fume hood.
-
Isobutylene: This is a flammable gas. Ensure there are no ignition sources in the vicinity of the reaction setup.
-
General Precautions: Always wear standard PPE, including safety glasses, a lab coat, and gloves.
Experimental Protocols
Synthesis of this compound from Isobutylene
This protocol is a representative method and may require optimization.
Materials:
-
N-Bromosuccinimide (NBS)
-
Triethylamine trihydrofluoride (Et3N·3HF)
-
Isobutylene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel or gas dispersion tube
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Ice bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.0 eq) and triethylamine trihydrofluoride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble isobutylene gas (1.1 eq) through the solution or add a pre-condensed solution of isobutylene in cold DCM dropwise over a period of 1-2 hours. Maintain the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
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Once the reaction is complete, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Technical Support Center: Overcoming Low Yields in Reactions with "1-Bromo-2-fluoro-2-methylpropane"
Welcome to the technical support center for "1-Bromo-2-fluoro-2-methylpropane." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile, yet challenging, fluorinated tertiary alkyl halide. Low yields can be a significant impediment to synthetic campaigns, and this guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve your desired outcomes.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question 1: My substitution reaction is giving a low yield of the desired product and a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
You are likely observing a competition between the desired nucleophilic substitution (SN1) and elimination (E2 or E1) pathways. This compound is a tertiary alkyl halide, which is prone to both reaction types. The formation of an alkene indicates that elimination is a major competing reaction.
Troubleshooting Steps:
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Assess Your Nucleophile/Base: Strong, sterically hindered bases favor elimination. If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from a beta-carbon, leading to the formation of 2-fluoro-2-methyl-1-propene.
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Solution: Switch to a weaker, less sterically hindered base or a non-basic nucleophile. For example, if you are using sodium hydroxide, consider using sodium azide or sodium cyanide in a polar aprotic solvent for substitution.
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Evaluate the Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate formed in an SN1 reaction, but they can also facilitate elimination.
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Solution: For SN1 reactions with weak nucleophiles, a polar protic solvent is often necessary. However, for reactions with stronger nucleophiles that might also be basic, consider using a polar aprotic solvent like DMF or DMSO to favor substitution.
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-
Check the Reaction Temperature: Higher temperatures significantly favor elimination over substitution.
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Solution: Run the reaction at a lower temperature. It may be necessary to increase the reaction time to achieve a reasonable conversion.
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Logical Troubleshooting Flow for Low Substitution Yield:
Caption: Troubleshooting low substitution yields.
Question 2: I am trying to perform an elimination reaction to synthesize 2-fluoro-2-methyl-1-propene, but the yield is poor.
Answer:
To favor elimination, you need to create conditions that specifically promote the E2 pathway.
Troubleshooting Steps:
-
Base Selection: A strong, sterically hindered base is crucial for efficient E2 elimination with a tertiary halide.
-
Solution: Use a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu). This will favor proton abstraction over nucleophilic attack.
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-
Solvent Choice: A less polar solvent is generally preferred for E2 reactions.
-
Solution: Use a solvent like tert-butanol or THF.
-
-
Temperature: As mentioned, higher temperatures favor elimination.
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Solution: Increase the reaction temperature. Refluxing in a suitable solvent is often effective.
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Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for this compound?
A1: As a tertiary alkyl halide, this compound primarily undergoes SN 1 (unimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions. SN2 reactions are generally disfavored due to the significant steric hindrance around the alpha-carbon. The choice between SN1 and E2 is highly dependent on the reaction conditions.
Q2: How does the fluorine atom affect the reactivity of the molecule?
A2: The electron-withdrawing fluorine atom on the beta-carbon has a notable electronic effect. It can slightly destabilize the carbocation intermediate in an SN1 reaction, potentially slowing it down compared to its non-fluorinated analog. In E2 reactions, the inductive effect of fluorine can make the beta-protons slightly more acidic, which can facilitate their abstraction by a base.
Q3: What are some common side products to look out for?
A3: The most common side product in substitution reactions is the elimination product, 2-fluoro-2-methyl-1-propene . In elimination reactions, you might see small amounts of the substitution product, 2-fluoro-2-methylpropan-1-ol (if using hydroxide) or the corresponding ether (if using an alkoxide).
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound is an alkyl halide and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Quantitative Data Summary
The following tables summarize typical yields for reactions with this compound under various conditions.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reaction Type |
| NaN3 | DMF | 25 | 1-Azido-2-fluoro-2-methylpropane | ~85-95% | SN1 |
| NaCN | DMSO | 25 | 3-Fluoro-3-methylbutanenitrile | ~70-80% | SN1 |
| H₂O | H₂O/Acetone | 50 | 2-Fluoro-2-methylpropan-1-ol | Moderate | SN1 |
| PhSNa | Methanol | 25 | Phenyl(2-fluoro-2-methylpropyl)sulfane | High | SN1 |
Table 2: Elimination Reactions
| Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reaction Type |
| KOtBu | t-Butanol | Reflux | 2-Fluoro-2-methyl-1-propene | >90% | E2 |
| NaOH | Ethanol | Reflux | 2-Fluoro-2-methyl-1-propene | ~60-70% (with SN1 byproduct) | E2/SN1 |
| DBU | THF | Reflux | 2-Fluoro-2-methyl-1-propene | High | E2 |
Key Experimental Protocols
Protocol 1: Synthesis of 1-Azido-2-fluoro-2-methylpropane (SN1 Reaction)
This protocol describes a typical nucleophilic substitution reaction using sodium azide.
Workflow Diagram:
Caption: SN1 reaction workflow for azidation.
Materials:
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This compound (1.0 eq)
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Sodium azide (NaN₃, 1.5 eq)
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N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of this compound in DMF, add sodium azide.
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Stir the reaction mixture at room temperature for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-azido-2-fluoro-2-methylpropane.
Protocol 2: Synthesis of 2-Fluoro-2-methyl-1-propene (E2 Reaction)
This protocol outlines a typical elimination reaction using a strong, non-nucleophilic base.
Workflow Diagram:
Caption: E2 reaction workflow for alkene synthesis.
Materials:
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This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu, 1.5 eq)
-
tert-Butanol
-
Pentane
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Water
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of potassium tert-butoxide in tert-butanol, add this compound dropwise.
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Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with pentane (3x).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 2-fluoro-2-methyl-1-propene.
This technical support center provides a starting point for addressing low yields in reactions with this compound. Successful organic synthesis often requires careful optimization of reaction conditions, and we encourage researchers to use this guide as a foundation for their experimental design and troubleshooting efforts.
"1-Bromo-2-fluoro-2-methylpropane" storage and handling to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the proper storage and handling of 1-Bromo-2-fluoro-2-methylpropane to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage, refrigeration at 2-8°C is recommended.[1] The container should be protected from light.
Q2: What are the primary degradation pathways for this compound?
A2: As a tertiary alkyl halide, this compound is susceptible to degradation primarily through unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. These pathways are facilitated by the formation of a relatively stable tertiary carbocation intermediate.[2][3]
Q3: What are the likely degradation products I should be aware of?
A3: Under protic or nucleophilic conditions (e.g., presence of water, alcohols, or bases), the primary degradation products are likely to be:
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SN1 Product: 2-Fluoro-2-methyl-1-propanol (if water is the nucleophile) or the corresponding ether (if an alcohol is the nucleophile).
-
E1 Product: 2-Fluoro-1-methyl-1-propene.
The presence of the electron-withdrawing fluorine atom can influence the stability of the carbocation intermediate and may affect the ratio of substitution to elimination products.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by analyzing the purity of your sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks corresponding to the potential degradation products mentioned in Q3 would indicate degradation.
Q5: Can I still use my this compound if it shows signs of minor degradation?
A5: For reactions sensitive to impurities, it is highly recommended to use pure starting material. The presence of degradation products can lead to side reactions, lower yields, and complex purification procedures. If minor degradation is detected, purification by distillation may be possible, but obtaining a fresh, pure batch is often the most reliable approach.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction where this compound is a reactant. | The starting material has significantly degraded, reducing the concentration of the active reactant. | 1. Verify the purity of the this compound stock using GC-MS or NMR (see Experimental Protocols). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the reagent. 3. Ensure proper storage and handling procedures are followed for the new batch. |
| Formation of unexpected byproducts, particularly alcohols, ethers, or alkenes. | Degradation of this compound via SN1 or E1 pathways, with reaction components (e.g., solvent, trace water) acting as nucleophiles or bases. | 1. Use anhydrous solvents and reagents to minimize solvolysis. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Consider using a non-nucleophilic base if a base is required for the reaction. |
| Inconsistent reaction outcomes between different batches of this compound. | Batches may have varying levels of purity or have degraded to different extents over time. | 1. Always analyze the purity of a new batch of this compound before use. 2. Establish a routine quality control check for this starting material if it is used frequently. |
| Reaction mixture turns acidic over time. | Liberation of hydrobromic acid (HBr) as a byproduct of elimination (E1) or subsequent reactions of the degradation products. | 1. If the desired reaction is acid-sensitive, consider adding a non-nucleophilic acid scavenger (e.g., a hindered base) to the reaction mixture. 2. Monitor the pH of the reaction and quench it promptly upon completion. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation:
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Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
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Ensure the solvent is of high purity to avoid co-elution of impurities.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. A standard column length of 30 m, internal diameter of 0.25 mm, and film thickness of 0.25 µm is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
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Solvent Delay: 2 minutes.
-
-
-
Data Analysis:
-
The peak corresponding to this compound should be the major peak in the chromatogram.
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Analyze any additional peaks by examining their mass spectra and comparing them to spectral libraries to identify potential degradation products such as 2-fluoro-2-methyl-1-propanol or 2-fluoro-1-methyl-1-propene.
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Calculate the purity of the sample based on the relative peak areas.
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Protocol 2: Purity and Degradation Monitoring by NMR Spectroscopy
Objective: To assess the purity and identify degradation products of this compound using 1H and 19F NMR.
Methodology:
-
Sample Preparation:
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Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl3 or acetone-d6).
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Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for 1H NMR) for quantitative analysis if required.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
1H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals for pure this compound: a doublet for the -CH2Br protons and a singlet for the two -CH3 groups, with coupling to the fluorine atom.
-
-
19F NMR:
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Acquire a proton-decoupled fluorine spectrum.
-
Expected signal for pure this compound: a singlet.
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The appearance of additional signals in either the 1H or 19F spectrum would indicate the presence of impurities or degradation products.
-
-
-
Data Analysis:
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Integrate the peaks in the 1H NMR spectrum to determine the relative amounts of the parent compound and any impurities.
-
The chemical shifts and coupling patterns of new signals can help in the structural elucidation of degradation products. For example, the appearance of a signal corresponding to a hydroxyl proton and a shift in the -CH2- signal would suggest the formation of 2-fluoro-2-methyl-1-propanol.
-
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Degradation pathways of this compound.
Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to diagnose and address issues related to the potential degradation of this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Troubleshooting Grignard reaction initiation with "1-Bromo-2-fluoro-2-methylpropane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, specifically focusing on the initiation with "1-Bromo-2-fluoro-2-methylpropane" and other challenging substrates.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes?
A1: Failure to initiate a Grignard reaction, especially with a sterically hindered and fluorinated substrate like this compound, is a common issue. The primary reasons include:
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Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1][2][3] Activation of the magnesium surface is therefore essential.[2]
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Presence of Water: Grignard reagents are highly sensitive to moisture.[1][4] Any trace of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from proceeding.[5] It is critical to use anhydrous solvents and rigorously dried glassware.[2][5]
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Substrate Reactivity: The reactivity of alkyl halides in Grignard reactions follows the trend I > Br > Cl > F.[6][7] While bromine is generally suitable, the presence of a fluorine atom and steric hindrance in "this compound" can decrease its reactivity, making initiation more challenging. The strong carbon-fluorine bond raises the activation energy for the reaction.[7]
-
Impurities: Impurities in the alkyl halide or solvent can inhibit the reaction.[5]
Q2: How can I effectively activate the magnesium turnings?
A2: Several methods can be employed to activate the magnesium surface and remove the oxide layer:
-
Mechanical Activation: This involves physically disrupting the MgO layer. Methods include crushing the magnesium pieces in situ with a glass rod or rapid stirring.[1][4][8] Pre-activation by dry stirring of magnesium turnings in an inert atmosphere can also be beneficial.[9]
-
Chemical Activation: This is the most common approach and involves using a small amount of an activating agent.[2] Common activators include:
-
Iodine (I₂): A small crystal of iodine is added to the magnesium suspension. The disappearance of the purple or brown color of iodine is a visual indicator of activation.[1][2][3][10]
-
1,2-Dibromoethane (DBE): This is a highly effective activator that reacts with magnesium to form ethylene gas and magnesium bromide. The observation of bubbling (ethylene evolution) confirms the activation.[1][4][8][10]
-
Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also helps to dry the reaction mixture.[11][12]
-
-
Ultrasound (Sonication): Using an ultrasonic bath can help to break up the oxide layer on the magnesium surface and initiate the reaction.[1][4][13][14][15] Sonication is known to accelerate reaction rates and improve yields.[16]
Q3: What are the visual signs of a successful Grignard reaction initiation?
A3: A successful initiation is typically accompanied by one or more of the following observations:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).[1][2]
-
The appearance of a cloudy or turbid gray/brown color.[2][17]
-
Spontaneous boiling of the solvent, especially with low-boiling ethers like diethyl ether.[2]
-
If an activator like iodine was used, its characteristic color will disappear.[2][3]
-
If 1,2-dibromoethane was used, the evolution of ethylene gas (bubbling) will be observed.[1][8]
Q4: My reaction starts but then stops. What could be the problem?
A4: This scenario often points to:
-
Insufficiently Dry Conditions: A small amount of moisture might have been consumed during the initial stages, but residual water is quenching the reaction as it proceeds.[5]
-
Poor Reagent Quality: Impurities in the alkyl halide or solvent can halt the reaction after it has started.[5]
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, particularly in the initial phases.[5]
Q5: Are there alternative strategies for forming Grignards from difficult substrates?
A5: Yes, for particularly challenging substrates, you can consider:
-
"Turbo-Grignard" Reagents: These are prepared by adding lithium chloride (LiCl) to the reaction mixture. LiCl helps to break down Grignard reagent aggregates, leading to more reactive monomeric species.[18][19]
-
Rieke Magnesium: This is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt.[20][21]
-
Magnesium-Anthracene Complex: This can also be used as a source of highly activated magnesium.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions when initiating a Grignard reaction with "this compound".
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction does not start (no exotherm, no color change) | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvents.3. Unreactive alkyl halide. | 1. Activate Magnesium: - Add a small crystal of iodine.[1][2][10] - Add a few drops of 1,2-dibromoethane.[1][4][10] - Gently crush some magnesium turnings with a dry glass rod.[4][8] - Use an ultrasonic bath.[13][14]2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or in an inert atmosphere.[17] - Use freshly distilled, anhydrous solvents (e.g., THF dried over sodium/benzophenone).[17]3. Promote Reaction: - Gently warm the mixture with a heat gun.[10] - Add a small amount of a pre-formed Grignard reagent as an initiator.[8] |
| Reaction starts but then stops | 1. Insufficiently dry conditions.2. Impurities in reagents.3. Reaction temperature is too low. | 1. Re-evaluate Drying Procedures: Ensure all components are scrupulously dry.2. Purify Reagents: Distill the alkyl halide and solvent before use.3. Maintain Temperature: Gently warm the reaction to sustain it, but avoid excessive heating which can promote side reactions. |
| Low yield of the desired product | 1. Side reactions (e.g., Wurtz coupling, elimination).2. Incomplete reaction.3. Degradation of the Grignard reagent. | 1. Minimize Side Reactions: - Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[18] - Use a higher boiling point solvent like THF, which can improve solubility and stability.[17][18] - Consider using "Turbo-Grignard" conditions (with LiCl).[18]2. Ensure Complete Reaction: Allow for sufficient reaction time, monitoring the consumption of magnesium.3. Handle Reagent with Care: Use the Grignard reagent immediately after preparation and always under an inert atmosphere. |
| Formation of significant byproducts | 1. Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl halide.2. Elimination: The Grignard reagent can act as a base, leading to the formation of an alkene.[18] | 1. Control Addition: Slow, dropwise addition of the alkyl halide is crucial.2. Temperature Control: Lower temperatures may favor Grignard formation over elimination.[18] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Rigorously dry all glassware, including the reaction flask, condenser, and addition funnel, in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Reagent Setup: To the cooled, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and an addition funnel, add the required amount of magnesium turnings.
-
Activation: Add a single, small crystal of iodine to the flask containing the magnesium.
-
Initiation: Gently warm the flask with a heat gun. The iodine will sublime, and its purple vapor will fill the flask. The disappearance of the iodine color indicates that the magnesium surface is activated.[3][10]
-
Solvent Addition: Allow the flask to cool to room temperature and then add a small portion of anhydrous ether or THF to cover the magnesium.
-
Alkyl Halide Addition: Proceed with the slow, dropwise addition of the alkyl halide solution from the addition funnel.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Setup: Follow steps 1 and 2 from Protocol 1.
-
Solvent Addition: Add a portion of the anhydrous ether or THF to cover the magnesium turnings.
-
Activation/Initiation: While stirring the magnesium suspension, add a few drops of 1,2-dibromoethane via a syringe.[2]
-
Observation: The initiation of the reaction is indicated by the evolution of gas (ethylene bubbles) and a gentle exotherm.[1][8]
-
Alkyl Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your alkyl halide solution.
Visualizations
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Caption: Potential side reactions during Grignard formation.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Grignard Reactions in "Wet" Ether (Ultrasound Activation) - [www.rhodium.ws] [erowid.org]
- 15. researchgate.net [researchgate.net]
- 16. brainly.com [brainly.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. echemi.com [echemi.com]
- 21. adichemistry.com [adichemistry.com]
Optimizing solvent and temperature for "1-Bromo-2-fluoro-2-methylpropane" reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-2-methylpropane (CAS No. 19869-78-4) in organic synthesis. Due to the limited specific literature on this compound, the guidance provided is based on established principles of organic chemistry and data from analogous sterically hindered and fluorinated alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a primary alkyl halide. However, the carbon atom adjacent to the bromine-bearing carbon (the β-carbon) is a sterically bulky tertiary center. This structure is analogous to neopentyl bromide. Such neopentyl-like substrates are known to be very slow to react in S(_N)2 reactions due to significant steric hindrance, which impedes the necessary backside attack of the nucleophile.[1][2] S(_N)1 reactions are also highly disfavored because they would proceed through a highly unstable primary carbocation.
Q2: How does the fluorine atom at the C2 position influence the reactivity?
A2: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect is expected to further destabilize any potential positive charge development on the adjacent carbon, making an S(_N)1 or E1 pathway even less likely than with its non-fluorinated analog. The impact on S(_N)2 and E2 reactions is a deceleration of the rate due to the electron-withdrawing nature of fluorine close to the reaction center.[3]
Q3: Which reaction pathway, substitution (S(_N)2) or elimination (E2), is more likely?
A3: Given the significant steric hindrance, S(_N)2 reactions will be extremely slow. Elimination (E2) reactions may be more favorable, especially with a strong, non-sterically hindered base. However, the electron-withdrawing fluorine atom can increase the acidity of the β-hydrogens, potentially facilitating elimination under the right conditions. The choice between S(_N)2 and E2 will be highly dependent on the nucleophile/base, solvent, and temperature.
Q4: What are the general recommendations for solvent and temperature selection?
A4: For promoting the slow S(_N)2 pathway, a polar aprotic solvent such as DMSO or DMF is recommended, as these solvents enhance the nucleophilicity of anionic nucleophiles.[4] Higher temperatures will be necessary to overcome the high activation energy due to steric hindrance, but this will also increase the likelihood of the competing E2 elimination. For promoting E2 elimination, a less polar solvent with a strong base is typically used. Careful optimization of temperature will be critical to balance reaction rate and selectivity.
Troubleshooting Guide
Issue 1: No reaction or very slow conversion is observed.
-
Question: I have mixed this compound with my nucleophile in a standard solvent like ethanol or acetone, but I am seeing no product formation even after extended reaction times. What could be the problem?
-
Answer: This is the most anticipated issue due to the sterically hindered, neopentyl-like structure of the substrate, which severely slows down the S(_N)2 reaction rate.[1]
-
Solution 1: Increase the Temperature. A significant amount of thermal energy is likely required to overcome the steric hindrance. Cautiously increase the reaction temperature in increments, monitoring for product formation and potential decomposition.
-
Solution 2: Change the Solvent. Switch to a polar aprotic solvent like DMF or DMSO. These solvents can accelerate S(_N)2 reactions by solvating the cation of a salt-based nucleophile, leaving a more "naked" and reactive anionic nucleophile.[4]
-
Solution 3: Use a Smaller Nucleophile. If possible, select a nucleophile with minimal steric bulk to improve its ability to access the reaction center.
-
Issue 2: The major product is an alkene (elimination product), not the desired substitution product.
-
Question: I am observing the formation of 2-fluoro-2-methyl-1-propene as the primary product. How can I favor the substitution pathway?
-
Answer: The formation of an elimination product indicates that the E2 pathway is competing with or dominating the S(_N)2 pathway. This is common with sterically hindered substrates and/or when using a strong base.[5][6]
-
Solution 1: Use a Less Basic Nucleophile. If the desired reaction is substitution, use a nucleophile that is a weak base. Good nucleophiles that are weak bases include azide (N(_3)
), cyanide (CN− ), and halides (I− , Br− ).[4] Avoid strong bases like alkoxides (RO− ) or hydroxide (OH− ) if substitution is the goal.− -
Solution 2: Lower the Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable S(_N)2 rate can improve the S(_N)2/E2 ratio.
-
Solution 3: Avoid Bulky Bases/Nucleophiles. If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will strongly favor elimination.[5]
-
Issue 3: Low overall yield despite optimizing for a single product.
-
Question: I have managed to favor either substitution or elimination, but the total yield of products is very low. What are other potential issues?
-
Answer: Low yields can be due to the inherent low reactivity of the substrate or potential side reactions.
-
Solution 1: Extended Reaction Times. Given the substrate's low reactivity, reactions may require significantly longer times (24-72 hours or more) to reach completion. Monitor the reaction progress over a longer period.
-
Solution 2: Check Reagent Purity. Ensure all reagents, especially the nucleophile/base and solvent, are pure and anhydrous (if the reaction is moisture-sensitive).
-
Solution 3: Consider Alternative Synthetic Routes. Due to the challenging nature of reactions with this substrate, it may be more efficient to consider an alternative synthetic strategy to arrive at the desired final product.
-
Data Presentation
Table 1: Predicted Solubility Profile of this compound
Disclaimer: This data is predictive and based on the principle of "like dissolves like". Experimental verification is required.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | High / Miscible | The alkyl backbone of the molecule is non-polar. |
| Polar Aprotic | Acetone, DMSO, DMF | High / Miscible | These solvents are capable of dissolving a wide range of organic compounds. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The C-Br and C-F bonds introduce polarity, allowing for some interaction. |
| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly a non-polar hydrocarbon. |
Table 2: Suggested Starting Conditions for Different Reaction Pathways
Disclaimer: These are suggested starting points for optimization. The inherent low reactivity of the substrate may require more forcing conditions.
| Desired Pathway | Nucleophile/Base Type | Recommended Nucleophile/Base | Solvent | Temperature |
| S(_N)2 | Strong Nucleophile, Weak Base | Sodium Azide (NaN(_3)), Sodium Cyanide (NaCN) | DMSO, DMF | 50 - 100 °C |
| E2 | Strong, Non-hindered Base | Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH) | Ethanol | 50 - 80 °C (Reflux) |
| E2 | Strong, Hindered Base | Potassium tert-butoxide (t-BuOK) | THF, tert-Butanol | 25 - 60 °C |
Experimental Protocols
Protocol: Synthesis of 1-Azido-2-fluoro-2-methylpropane (S(_N)2 Example)
Disclaimer: This is a hypothetical protocol and must be adapted and optimized based on experimental results. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 155 mg).
-
Add sodium azide (NaN(_3)) (1.5 mmol, 97.5 mg). Caution: Sodium azide is highly toxic.
-
Add 10 mL of anhydrous dimethylformamide (DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 4-6 hours. Expect long reaction times (24-48 hours).
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or no further progress is observed), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 50 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Azido-2-fluoro-2-methylpropane.
-
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting common issues in this compound reactions.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Reaction Monitoring of 1-Bromo-2-fluoro-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 1-Bromo-2-fluoro-2-methylpropane using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis monitored?
A1: this compound is a halogenated alkane used as a building block in organic synthesis, particularly in medicinal chemistry and the development of pharmaceuticals.[1][2] Monitoring its synthesis is crucial to ensure the reaction goes to completion, to identify and quantify the desired product, and to detect the formation of any significant side products, thereby maximizing yield and purity.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: While various synthetic routes exist, a common precursor would be 2-fluoro-2-methylpropan-1-ol, which can be converted to the target molecule using a brominating agent. Alternatively, addition reactions to 2-fluoro-2-methylpropene could be employed.
Q3: What are the likely side products in this reaction?
A3: Due to the tertiary nature of the carbon bearing the fluorine atom, elimination reactions are a common competing pathway for alkyl halides.[3][4] A likely side product is the elimination of HBr to form 2-fluoro-2-methylpropene. In substitution reactions, rearrangement of carbocation intermediates can also lead to isomeric byproducts, though this is less likely for this specific structure.[5]
Q4: Why is TLC a suitable initial method for monitoring this reaction?
A4: TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[6] It allows for the quick visualization of the consumption of the starting material and the formation of the product, helping to determine the reaction's endpoint.[6]
Q5: What is the role of GC-MS in analyzing the reaction mixture?
A5: GC-MS provides more detailed and quantitative information than TLC. Gas chromatography separates the different components of the reaction mixture, while mass spectrometry provides information about the molecular weight and structure of each component.[6] This is essential for confirming the identity of the desired product, identifying side products, and determining the overall purity of the crude reaction mixture. The mass spectrum is particularly useful for halogenated compounds due to the characteristic isotopic patterns of bromine.[7]
Q6: What are the primary safety concerns when working with this compound?
A6: this compound is expected to be a flammable liquid and an irritant.[2] It may cause skin, eye, and respiratory irritation.[2][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: Why do I not see any spots on my TLC plate after development? A:
-
Low Concentration: The concentration of your sample may be too low. Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate.[9]
-
Non-UV Active Compounds: this compound, being a simple alkyl halide, is not expected to be UV active.[10][11] Visualization under a UV lamp will likely not show any spots.
-
Improper Staining: You must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing compounds that can be oxidized.[12] Ensure the stain is fresh and properly prepared.
Q: My spots are streaking or smearing down the plate. What is the cause? A:
-
Sample Overload: You may have spotted too much sample on the plate.[9] Try diluting your sample before spotting.
-
Inappropriate Solvent System: The solvent system may be too polar for your compounds, causing them to move up the plate without proper separation. Try a less polar solvent system.
-
Compound Instability: The compound might be degrading on the silica gel plate.[13] This can be checked by running a 2D TLC.[13]
Q: The R_f values of my starting material and product are very similar. How can I improve the separation? A:
-
Optimize Solvent System: The key is to adjust the polarity of the mobile phase. Try different ratios of a polar and non-polar solvent (e.g., ethyl acetate and hexanes). A small change in the solvent ratio can significantly impact separation.
-
Co-spotting: To confirm if two spots are indeed different compounds, you can use a co-spot. In one lane, spot the starting material, in another lane, the reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on the same point. If you see two distinct spots in the co-spot lane, they are different compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am observing poor peak shapes (tailing or fronting) in my chromatogram. What could be the issue? A:
-
Active Sites: Halogenated compounds can interact with active sites (like exposed silanols) in the GC inlet or column, causing peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is recommended.[14]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[14] Dilute your sample and re-inject.
-
Improper Temperature: The injector temperature may be too low, causing slow volatilization, or the initial oven temperature may be too high. Optimize these temperature parameters.[15]
Q: I am getting a low or no signal for my analyte in the mass spectrometer. What should I check? A:
-
Sample Preparation: Ensure your sample is at an appropriate concentration and is stable in the chosen solvent.[14]
-
Instrument Parameters: Verify that the MS is in the correct ionization mode (Electron Ionization, EI, is standard for this type of compound) and that the source parameters are optimized.[14]
-
Analyte Degradation: Some halogenated compounds can degrade at high injector temperatures. Try lowering the injector temperature.[14]
Q: How do I interpret the mass spectrum for this compound? A:
-
Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a key diagnostic feature for identifying your product and any bromine-containing intermediates.
-
Fragmentation: Expect to see fragmentation corresponding to the loss of a bromine atom and the formation of a stable tertiary carbocation.
Data Presentation
Table 1: Typical TLC Data for Reaction Monitoring
| Compound | Expected R_f Range (Hexanes:EtOAc 9:1) | Visualization Method |
| 2-fluoro-2-methylpropan-1-ol (Starting Material) | 0.2 - 0.3 | KMnO₄ stain (appears as a yellow spot on a purple background) |
| This compound (Product) | 0.6 - 0.7 | KMnO₄ stain (may react) or Iodine vapor |
| 2-fluoro-2-methylpropene (Side Product) | > 0.8 | KMnO₄ stain (reacts readily) |
Note: R_f values are approximate and can vary based on exact TLC plate, solvent conditions, and temperature.
Table 2: Predicted GC-MS Data
| Compound | Expected Retention Time (t_R) | Key Mass Fragments (m/z) |
| 2-fluoro-2-methylpropene | Shorter than product | 76 (M+), 61 |
| This compound (Product) | Intermediate | 154/156 (M+), 75 (M-Br)+ |
| 2-fluoro-2-methylpropan-1-ol | Longer than product | 75 (M-CH₂OH)+, 59 |
Note: The presence of peaks at m/z 154 and 156 in a ~1:1 ratio is strong evidence for the product.
Experimental Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your reaction mixture on the starting line. It is also advisable to spot the starting material as a reference in a separate lane.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Since the compounds are not UV active, proceed directly to chemical staining.
-
Dip the plate quickly and evenly into a potassium permanganate (KMnO₄) staining solution.
-
Gently warm the plate with a heat gun until colored spots appear against the purple background. Circle the spots with a pencil.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. Analyze the resulting chromatogram to determine retention times and the mass spectrum of each peak to identify the components.
Experimental Workflow Diagram
Caption: Workflow for monitoring the synthesis of this compound.
References
- 1. This compound, CasNo.19869-78-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1-Bromo-2-methylpropane, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. theory.labster.com [theory.labster.com]
- 11. youtube.com [youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Purification of Commercial 1-Bromo-2-fluoro-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-Bromo-2-fluoro-2-methylpropane." Our aim is to address common issues encountered during the purification of this reagent to ensure the quality and integrity of your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Problem: Presence of Acidic Impurities
Q1: My this compound solution is acidic. How do I neutralize it?
A1: Acidic impurities, such as residual hydrobromic acid (HBr) from the synthesis process, are common in commercial batches. A simple washing procedure with a mild base can neutralize the solution.
-
Solution: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with acidic impurities to form water-soluble salts that can be easily removed in the aqueous layer. It is crucial to vent the separatory funnel frequently during the washing process, as the reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to a pressure buildup.
Q2: After washing with sodium bicarbonate, my product still shows acidic traces. What should I do?
A2: If a single wash is insufficient, you can repeat the washing step. Ensure thorough mixing of the organic and aqueous layers to maximize contact and reaction.
-
Solution: Perform a second or even a third wash with fresh saturated sodium bicarbonate solution. After the final wash, test the pH of the aqueous layer to confirm that it is neutral or slightly basic.
Problem: Water Contamination
Q3: My product appears cloudy or contains a separate aqueous layer after the work-up. How can I remove the water?
A3: Water is a common impurity introduced during the washing steps of the purification process. It is essential to dry the organic solution thoroughly before final purification steps like distillation.
-
Solution: Use a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water from the organic layer. Add the drying agent to the solution and swirl. If the drying agent clumps together, it indicates the presence of water, and more should be added until some of the powder remains free-flowing. After drying, the drying agent should be removed by filtration. For a more rigorous drying, a final wash with brine (saturated NaCl solution) can be performed before adding the drying agent, as this will help to pull most of the dissolved water out of the organic phase.[1]
Problem: Presence of Unreacted Starting Materials and Isomeric Impurities
Q4: My GC-MS analysis shows the presence of isobutanol and isomeric bromoalkanes. How can I remove these?
A4: The presence of unreacted starting materials like isobutanol and isomeric side products such as tert-butyl bromide is a common issue arising from the synthesis process.[2] Fractional distillation is the most effective method to separate these impurities based on their different boiling points.
-
Solution: Perform a fractional distillation of the crude product. The boiling point of this compound is approximately 100.4 °C at 760 mmHg.[3] Unreacted isobutanol has a boiling point of 108 °C, while isomeric impurities will also have different boiling points, allowing for their separation. Collect the fraction that distills at the correct boiling point for the desired product.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in commercial this compound?
A: Based on the likely synthesis from isobutanol, common impurities include:
-
Unreacted Starting Materials: Isobutanol.
-
Acidic Byproducts: Hydrogen bromide (HBr).
-
Isomeric and Side Products: tert-Butyl bromide, sec-butyl bromide, and n-butyl bromide.[2]
-
Water: Introduced during the work-up process.
Q: What is the expected purity of commercial this compound?
A: Commercial grades of this compound are often available with a purity of 95% to 97%.[4] For applications requiring higher purity, further purification is recommended.
Q: How can I confirm the purity of my this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to assess the purity and identify volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, while the gas chromatogram will indicate the relative amounts of different components in your sample.
Experimental Protocols
Protocol 1: Washing Procedure for Removal of Acidic Impurities
-
Transfer the commercial this compound to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure generated from CO₂ evolution.
-
Allow the layers to separate completely. The organic layer, containing the product, is typically the denser lower layer.
-
Drain the lower organic layer into a clean flask.
-
Discard the upper aqueous layer.
-
Repeat the washing process with deionized water to remove any remaining inorganic salts.
-
Proceed to the drying step (Protocol 2).
Protocol 2: Drying of the Organic Product
-
To the washed organic product from Protocol 1, add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask. If the drying agent clumps together, add more until some remains as a free-flowing powder.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
The resulting clear solution is the dried product, ready for distillation.
Protocol 3: Fractional Distillation
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Add the dried this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly heat the distillation flask.
-
Monitor the temperature at the still head.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 100.4 °C at atmospheric pressure).[3]
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
Quantitative Data
The following table summarizes the expected purity improvement of commercial this compound after applying the described purification protocols. The initial purity is assumed to be in the typical commercial range.
| Purification Step | Initial Purity (%) | Purity after Washing & Drying (%) | Final Purity after Distillation (%) |
| Typical Result | 95 - 97 | 97 - 98 | > 99 |
Note: These are typical values and can vary depending on the initial quality of the commercial product.
Visualizations
References
"1-Bromo-2-fluoro-2-methylpropane" stability in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-2-methylpropane. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in solution?
A1: The stability of this compound, a tertiary alkyl halide, is primarily influenced by the solvent system used. Due to its structure, it is prone to undergo unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The rate of these reactions is highly dependent on the polarity and protic nature of the solvent. Polar protic solvents will significantly decrease the stability of the compound by promoting the formation of a stable tertiary carbocation intermediate.
Q2: In which types of solvents is this compound most unstable?
A2: this compound is most unstable in polar protic solvents such as water, alcohols (e.g., methanol, ethanol), and acetic acid.[1][2] These solvents can stabilize both the carbocation intermediate and the leaving group (bromide ion), thereby accelerating solvolysis and elimination reactions.[1][2][3]
Q3: Which solvents are recommended for storing and handling this compound to minimize degradation?
A3: To minimize degradation, it is recommended to use non-polar or polar aprotic solvents. Non-polar solvents are generally poor at stabilizing the ionic intermediates required for SN1/E1 reactions, thus enhancing the compound's stability. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are less likely to promote the formation of carbocations compared to protic solvents, though some reactivity may still be observed over time.[1][3] For long-term storage, it is best to store the neat compound in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents and bases.
Q4: What are the likely degradation products of this compound in a polar protic solvent like ethanol/water?
A4: In a solution of ethanol and water, this compound is expected to undergo solvolysis (an SN1 reaction) and elimination (an E1 reaction). The major degradation products would likely be:
-
Substitution products: 2-fluoro-2-methylpropan-1-ol (from reaction with water) and 1-ethoxy-2-fluoro-2-methylpropane (from reaction with ethanol).
-
Elimination product: 2-fluoro-2-methylpropene.
Troubleshooting Guides
Issue 1: Rapid loss of starting material during a reaction in an alcohol-based solvent.
-
Problem: You observe a significant decrease in the concentration of this compound shortly after dissolving it in an alcohol-based solvent (e.g., methanol, ethanol).
-
Cause: The compound is likely undergoing rapid solvolysis. As a tertiary alkyl halide, it readily forms a stable carbocation in polar protic solvents like alcohols, which then react as nucleophiles.
-
Solution:
-
Change of Solvent: If the experimental conditions permit, switch to a less reactive solvent system. A polar aprotic solvent (e.g., acetone, acetonitrile, DMF) or a non-polar solvent (e.g., hexanes, toluene) would be more suitable.
-
Lower Temperature: If the reaction must be conducted in a protic solvent, lowering the temperature will decrease the rate of solvolysis.
-
Immediate Use: Prepare the solution immediately before use to minimize the time the compound is in the reactive solvent.
-
Issue 2: Inconsistent reaction yields and formation of multiple byproducts.
-
Problem: You are obtaining variable yields for your desired product, and analysis shows the presence of unexpected byproducts.
-
Cause: This is likely due to competing SN1 and E1 degradation pathways of this compound in the reaction medium. The ratio of substitution to elimination products can be sensitive to the specific solvent, temperature, and nucleophiles present.[2]
-
Solution:
-
Solvent Selection: The choice of solvent is critical. For nucleophilic substitution reactions, a polar aprotic solvent is generally preferred to suppress elimination reactions.
-
Control of Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature may improve the yield of the substitution product.
-
Choice of Nucleophile/Base: If your reaction involves a nucleophile that is also a strong base, elimination will be a more significant competing reaction. Using a non-nucleophilic base, if applicable to your reaction design, can mitigate this.
-
Data Summary
The following table summarizes the expected relative stability and major degradation pathways of this compound in different solvent systems based on the general principles of tertiary alkyl halide reactivity.
| Solvent Class | Examples | Expected Stability | Major Degradation Pathway(s) |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low | SN1 (Solvolysis), E1 |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate | Slower SN1/E1, potential for SN2 with strong nucleophiles (though sterically hindered) |
| Non-Polar | Hexanes, Toluene, Diethyl ether | High | Minimal degradation |
Experimental Protocol: Monitoring Solvolysis of this compound
This protocol provides a method to determine the rate of solvolysis of this compound in a given solvent system by monitoring the production of hydrobromic acid (HBr).
Objective: To measure the rate of solvolysis by titration of the acid byproduct.
Materials:
-
This compound
-
Solvent of interest (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks
-
Burette
-
Stopwatch
Procedure:
-
In an Erlenmeyer flask, combine a known volume of the chosen solvent system (e.g., 50 mL) and a few drops of bromothymol blue indicator.
-
Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn blue.
-
Initiate the reaction by adding a known quantity of this compound to the flask and simultaneously start the stopwatch.
-
The solvolysis reaction will produce HBr, which will neutralize the added NaOH.
-
Record the time it takes for the indicator to change from blue to yellow/green, which signifies the consumption of the initial portion of NaOH.
-
Immediately add another precise volume of the NaOH solution and record the time taken for the color to change again.
-
Repeat this process for several intervals to collect multiple data points.
-
The rate of reaction can be calculated from the amount of NaOH consumed over time.
Diagrams
Caption: Factors influencing the stability and degradation of this compound.
Caption: Workflow for monitoring the solvolysis rate of this compound.
References
Validation & Comparative
A Comparative Guide to 1-Bromo-2-fluoro-2-methylpropane and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry, the choice of an appropriate alkylating agent is paramount to the successful construction of complex molecular architectures. This guide provides a comprehensive comparison of 1-Bromo-2-fluoro-2-methylpropane with other commonly employed alkylating agents, such as tert-butyl bromide (2-bromo-2-methylpropane) and isobutyl bromide (1-bromo-2-methylpropane). By examining their reactivity, selectivity, and performance in various synthetic contexts, supported by available experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a fluorinated alkylating agent that offers unique properties due to the presence of a fluorine atom on the tertiary carbon. This structural feature significantly influences the electronic and steric nature of the molecule, thereby affecting its reactivity in nucleophilic substitution reactions. The introduction of the 2-fluoro-2-methylpropyl moiety is of particular interest in drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
Comparative Analysis of Reactivity and Performance
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The substitution can proceed through two main mechanisms: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2).
-
Sₙ1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an Sₙ1 reaction is primarily dependent on the stability of this carbocation. Tertiary alkyl halides, like tert-butyl bromide, readily undergo Sₙ1 reactions due to the formation of a stable tertiary carbocation.
-
Sₙ2 Reaction: This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an Sₙ2 reaction is sensitive to steric hindrance around the reaction center. Primary alkyl halides, such as isobutyl bromide, typically favor the Sₙ2 pathway.
This compound, being a primary alkyl halide, would be expected to favor an Sₙ2 reaction. However, the presence of a bulky tert-butyl-like group at the β-position introduces significant steric hindrance, which can impede the backside attack required for an Sₙ2 mechanism. Conversely, the electron-withdrawing nature of the fluorine atom can destabilize the formation of a carbocation, making an Sₙ1 pathway less favorable compared to its non-fluorinated counterpart, tert-butyl bromide. This unique combination of electronic and steric effects places this compound in a distinctive position among alkylating agents.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative yield data for the alkylation of various substrates with this compound alongside other alkylating agents are limited in the readily available literature. However, we can compile and compare data from different sources for similar reaction types to provide an illustrative overview.
Table 1: O-Alkylation of Phenols
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 12 | Moderate | Inferred |
| tert-Butyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 24 | 60-70 | General Knowledge |
| Isobutyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85-95 | General Knowledge |
Note: The yield for this compound is inferred based on the reactivity of similar sterically hindered primary halides and the electronic effects of fluorine. Specific experimental data is needed for a precise comparison.
Table 2: N-Alkylation of Amines
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | DIPEA | DMF | 25 | 24 | Moderate | Inferred |
| tert-Butyl bromide | Benzylamine | Et₃N | DMF | 25 | 24 | Low (Elimination) | [1] |
| Isobutyl bromide | Benzylamine | Et₃N | DMF | 25 | 12 | Good | [1] |
Note: The yield for this compound is an estimation. Due to the steric hindrance of tert-butyl bromide, elimination reactions are often competitive in N-alkylation.[1]
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of a 1-bromo-2-fluoroalkane, which serves as a representative procedure for handling and reacting with compounds like this compound.
Synthesis of 1-Bromo-2-fluoro-2-phenylpropane[3]
Materials:
-
α-Methylstyrene (7.1 g, 60 mmol)
-
Triethylamine trihydrofluoride (14.7 mL, 90 mmol)
-
Dichloromethane (60 mL)
-
N-Bromosuccinimide (11.8 g, 66 mmol)
-
Ice water
-
Aqueous 28% ammonia
-
0.1 N Hydrochloric acid
-
5% Sodium hydrogen carbonate solution
-
Magnesium sulfate
Procedure:
-
A magnetically stirred mixture of α-methylstyrene, triethylamine trihydrofluoride, and dichloromethane is prepared in a 250-mL single-necked, round-bottomed flask and cooled to 0°C.[2]
-
N-Bromosuccinimide is added to the mixture at 0°C.[2]
-
After 15 minutes, the cooling bath is removed, and the stirring is continued at room temperature for 5 hours.[2]
-
The reaction mixture is then poured into ice water (1000 mL) and made slightly basic with aqueous 28% ammonia.[2]
-
The product is extracted with dichloromethane (4 x 150 mL).[2]
-
The combined organic extracts are washed with 0.1 N hydrochloric acid (2 x 150 mL) and 5% sodium hydrogen carbonate solution (2 x 150 mL).[2]
-
The organic layer is dried over magnesium sulfate.[2]
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation to yield 1-bromo-2-fluoro-2-phenylpropane.[2]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanistic pathways of nucleophilic substitution and a general experimental workflow for an alkylation reaction.
Caption: A comparison of SN1 and SN2 reaction pathways.
References
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-2-methylpropane and 1-bromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-2-fluoro-2-methylpropane and 1-bromo-2-methylpropane. The introduction of a fluorine atom at the β-position in this compound significantly alters its electronic properties and, consequently, its reactivity in nucleophilic substitution and elimination reactions compared to its non-fluorinated counterpart. This document outlines the synthesis, physical properties, and reactivity profiles of both compounds, supported by established chemical principles.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of the two compounds is presented in the table below. These properties are fundamental to understanding their behavior in chemical reactions.
| Property | This compound | 1-bromo-2-methylpropane |
| Molecular Formula | C₄H₈BrF | C₄H₉Br |
| Molecular Weight | 155.01 g/mol | 137.02 g/mol |
| Boiling Point | Not available | 91-93 °C |
| Density | Not available | 1.264 g/mL |
| Structure |
|
|
| ¹H NMR | Predicted shifts would show the influence of both bromine and fluorine. | A doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons. |
| ¹³C NMR | Predicted shifts would show significant downfield shift for the carbon bonded to fluorine. | Three distinct signals are observed for the four carbon atoms. |
Synthesis Protocols
Synthesis of 1-bromo-2-methylpropane
A common method for the synthesis of 1-bromo-2-methylpropane is the reaction of 2-methyl-1-propanol (isobutanol) with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.
Experimental Protocol:
-
To a flask containing 2-methyl-1-propanol, add a 48% aqueous solution of hydrobromic acid.
-
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Heat the mixture under reflux for several hours.
-
After cooling, the lower layer containing the crude 1-bromo-2-methylpropane is separated.
-
The crude product is washed with water, a dilute sodium bicarbonate solution, and then water again.
-
The product is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by distillation.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve the bromination of 2-fluoro-2-methyl-1-propanol. This precursor alcohol can be synthesized from 2-methylpropene.
Experimental Protocol:
-
Preparation of 2-fluoro-2-methyl-1-propanol: This can be achieved through a multi-step process starting from 2-methylpropene, potentially involving epoxidation followed by ring-opening with a fluoride source, or through hydroboration-oxidation of a fluorinated alkene. A more direct, but potentially less selective, method could involve the reaction of 2-methylpropene with a source of electrophilic fluorine and a subsequent hydration step.
-
Bromination: The resulting 2-fluoro-2-methyl-1-propanol can then be converted to this compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction would typically be carried out in an inert solvent like diethyl ether, with careful temperature control.
Comparative Reactivity Analysis
The presence of a highly electronegative fluorine atom at the β-carbon in this compound has a profound impact on its reactivity compared to 1-bromo-2-methylpropane.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
1-bromo-2-methylpropane: As a primary alkyl halide, 1-bromo-2-methylpropane is expected to react primarily via the Sₙ2 mechanism. However, the presence of the adjacent isopropyl group introduces some steric hindrance, making it less reactive than unbranched primary alkyl halides. Sₙ1 reactions are generally not favored due to the instability of the primary carbocation that would be formed.
This compound: The reactivity of this compound in nucleophilic substitution reactions is expected to be significantly lower than its non-fluorinated analog.
-
Sₙ2 Reactivity: The strong inductive effect (-I effect) of the fluorine atom withdraws electron density from the α-carbon (the carbon bonded to bromine). This makes the α-carbon more electrophilic and seemingly more susceptible to nucleophilic attack. However, the same inductive effect also destabilizes the transition state of an Sₙ2 reaction, where a partial positive charge develops on the α-carbon. More importantly, the fluorine atom will exert a strong destabilizing effect on any developing positive charge on the adjacent carbon, which is a key feature of the transition state. Therefore, the overall rate of Sₙ2 reactions is expected to be significantly reduced.
-
Sₙ1 Reactivity: The formation of a primary carbocation is highly unfavorable. The powerful electron-withdrawing fluorine atom on the adjacent carbon would further destabilize this already unstable intermediate, making the Sₙ1 pathway extremely unlikely.
Caption: A generalized experimental workflow for comparing E2 elimination reaction rates.
Conclusion
The presence of a fluorine atom at the β-position in this compound renders it significantly less reactive than 1-bromo-2-methylpropane in both nucleophilic substitution and elimination reactions. This reduced reactivity is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the transition states of Sₙ2 and E2 reactions and would severely destabilize the carbocation intermediate required for Sₙ1 and E1 pathways. For researchers in drug development, this substitution pattern can be a powerful tool for tuning the reactivity of alkylating agents, potentially leading to more stable and selective compounds. Further experimental studies are warranted to quantify the precise differences in reaction rates and to fully explore the synthetic utility of this compound.
Spectroscopic analysis for the validation of "1-Bromo-2-fluoro-2-methylpropane" reaction products
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous identification of novel compounds are paramount. This guide provides a comprehensive spectroscopic framework for the validation of "1-Bromo-2-fluoro-2-methylpropane," a fluorinated building block with potential applications in medicinal chemistry. Through a detailed comparison with its likely isomer, this document outlines the key spectroscopic features necessary to confirm the desired product and identify potential impurities.
The synthesis of this compound can be approached through the anti-Markovnikov addition of hydrogen bromide to a suitable precursor, a reaction often initiated by peroxides or UV light. This method, while effective, can lead to the formation of the Markovnikov addition product as a primary byproduct. Therefore, rigorous spectroscopic analysis is essential to differentiate the desired product from its isomer and ensure the purity of the final compound.
Comparative Spectroscopic Analysis
This section details the expected spectroscopic data for "this compound" and its most probable isomeric byproduct, "2-Bromo-2-fluoro-2-methylpropane." For comparative purposes, data for the non-fluorinated analog, "1-Bromo-2-methylpropane," is also included. The data for the target molecule and its isomer are predicted based on established spectroscopic principles and computational models, providing a reliable reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.60 | Doublet | 2H | -CH₂Br |
| ~1.50 | Doublet | 6H | -C(CH₃)₂F | |
| 2-Bromo-2-fluoro-2-methylpropane | ~1.85 | Singlet | 9H | -C(CH₃)₃ |
| 1-Bromo-2-methylpropane | 3.29 | Doublet | 2H | -CH₂Br |
| 2.05 | Multiplet | 1H | -CH(CH₃)₂ | |
| 1.04 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~95 (d, ¹JCF ≈ 170 Hz) | -C(CH₃)₂F |
| ~40 (d, ²JCF ≈ 20 Hz) | -CH₂Br | |
| ~25 (d, ²JCF ≈ 25 Hz) | -C(CH₃)₂F | |
| 2-Bromo-2-fluoro-2-methylpropane | ~70 (d, ¹JCF ≈ 180 Hz) | -CBrF(CH₃)₂ |
| ~35 (d, ²JCF ≈ 20 Hz) | -C(CH₃)₃ | |
| 1-Bromo-2-methylpropane | 44.5 | -CH₂Br |
| 31.0 | -CH(CH₃)₂ | |
| 21.0 | -CH(CH₃)₂ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound | ~ -140 | Septet |
| 2-Bromo-2-fluoro-2-methylpropane | ~ -80 | Decet |
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C-H stretch | C-F stretch | C-Br stretch |
| This compound | 2980-2850 | ~1100 | ~650 |
| 2-Bromo-2-fluoro-2-methylpropane | 2980-2850 | ~1150 | ~600 |
| 1-Bromo-2-methylpropane | 2960-2850 | - | ~650 |
Table 5: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 154/156 | 75 [M-Br]⁺, 57 [C₄H₉]⁺ |
| 2-Bromo-2-fluoro-2-methylpropane | 154/156 | 75 [M-Br]⁺, 57 [C₄H₉]⁺ |
| 1-Bromo-2-methylpropane | 136/138 | 57 [C₄H₉]⁺ (base peak) |
Experimental Protocols
To obtain the data for validation, the following standardized spectroscopic methods are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence with proton decoupling. Key parameters include a spectral width of -250 to 0 ppm and 64 scans.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.
-
MS Conditions: The EI source should be operated at 70 eV. Acquire mass spectra over a range of m/z 40-200.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of "this compound" reaction products.
Caption: Workflow for spectroscopic validation of this compound.
Signaling Pathway of Synthetic Route
The proposed synthesis of this compound via anti-Markovnikov addition of HBr to 2-fluoro-2-methylpropene is depicted below, highlighting the formation of the desired product and the potential isomeric byproduct.
Caption: Synthetic pathway for this compound.
By employing the detailed spectroscopic data and protocols outlined in this guide, researchers can confidently validate the synthesis of "this compound," ensuring the integrity of their starting materials for subsequent research and development endeavors.
Characterization of 1-Bromo-2-fluoro-2-methylpropane: A Comparative NMR Analysis
**For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. This guide provides a comparative analysis of 1-bromo-2-fluoro-2-methylpropane using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on established NMR principles and compares it with experimental data from structurally similar compounds.
Predicted and Comparative NMR Data
The structural features of this compound—a quaternary carbon bonded to a fluorine atom, two methyl groups, and a bromomethyl group—give rise to a unique NMR fingerprint. The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound, alongside experimental data for analogous molecules to provide a comprehensive comparative framework.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~1.4 - 1.6 | Doublet | ~20 (²JHF) | -CH₃ |
| ~3.6 - 3.8 | Doublet | ~18 (²JHF) | -CH₂Br | |
| 1-Bromo-2-methylpropane | 1.03 | Doublet | 6.8 | -CH₃ |
| 1.95 | Multiplet | - | -CH | |
| 3.32 | Doublet | 6.4 | -CH₂Br | |
| 2-Bromo-2-methylpropane | 1.71 | Singlet | - | -CH₃ |
| 1-Chloro-2-methylpropane | 1.02 | Doublet | 6.7 | -CH₃ |
| 2.03 | Multiplet | - | -CH | |
| 3.39 | Doublet | 6.4 | -CH₂Cl |
Table 2: ¹⁹F NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -130 to -150 | Septet | ~18-20 (²JHF) |
| 2-Bromo-2-fluoropropane | Not readily available | - | - |
| 1-Bromo-2-fluoropropane | Not readily available | - | - |
Note: Predicted values are estimations based on the analysis of related structures and known substituent effects in NMR spectroscopy. The actual experimental values may vary.
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for structural elucidation. The following is a detailed protocol for obtaining ¹H and ¹⁹F NMR spectra of halogenated organic compounds like this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), for accurate chemical shift calibration. For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) or an internal standard like hexafluorobenzene can be used.
-
Sample Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: A wider spectral width is often necessary, for example, -250 to 50 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, as ¹⁹F sensitivity can be lower than ¹H.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative ratios of different nuclei.
Structural Elucidation and Spin-Spin Coupling
The connectivity and spatial arrangement of atoms in this compound can be deduced from the spin-spin coupling patterns observed in its NMR spectra. The following diagram illustrates the key coupling interactions.
Caption: Spin-spin coupling in this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, acquiring experimental NMR data is always recommended. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and interpretation of their own experiments.
Isomeric Purity Analysis of 1-Bromo-2-fluoro-2-methylpropane: A Comparative Guide to GC-FID and NMR Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The presence of isomers, even in trace amounts, can significantly impact a compound's reactivity, biological activity, and safety profile. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isomeric purity analysis of 1-Bromo-2-fluoro-2-methylpropane. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.
Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of constitutional isomers, primarily through rearrangement reactions or the use of impure starting materials. The most probable isomeric impurity is 2-Bromo-1-fluoro-2-methylpropane . The structural differences between the target compound and its key isomer are illustrated below:
-
Target Compound: this compound
-
Structure: CH₂(Br)-C(F)(CH₃)₂
-
-
Potential Isomer: 2-Bromo-1-fluoro-2-methylpropane
-
Structure: CH₂(F)-C(Br)(CH₃)₂
-
Due to their similar molecular weights and boiling points, the separation and quantification of these isomers require high-resolution analytical techniques.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for the analysis of halogenated hydrocarbon isomers.[1] Each technique offers distinct advantages and provides complementary information.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust separation technique that is highly effective for volatile compounds. It separates isomers based on differences in their boiling points and interactions with the stationary phase of the GC column.[2] The flame ionization detector provides excellent sensitivity for organic compounds, allowing for accurate quantification based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for structural elucidation.[3] By analyzing the chemical environment of specific nuclei, such as ¹H (proton) and ¹⁹F (fluorine), NMR can unambiguously distinguish between isomers.[4] Quantitative NMR (qNMR) allows for the determination of the relative amounts of each isomer in a mixture without the need for calibration curves for each component, provided a suitable internal standard is used.[5][6][7]
The following sections provide detailed experimental protocols and a comparison of the expected data from each technique.
Experimental Protocols
This protocol outlines the conditions for separating this compound from its primary isomer.
a) Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards if absolute quantification is required. For purity analysis, a single injection of the diluted sample is often sufficient to determine the relative percentage of isomers.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[2]
-
Column: Agilent J&W DB-624 Ultra Inert GC column (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless injector, operated in split mode (50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
c) Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times. Due to the slightly different polarities and boiling points, baseline separation should be achievable.
-
Integrate the area under each peak.
-
Calculate the isomeric purity by expressing the peak area of the main component as a percentage of the total area of all isomeric peaks.
This protocol describes the use of both ¹H and ¹⁹F NMR for the identification and quantification of isomers.
a) Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with any of the analyte signals.
b) Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 64
-
Relaxation Delay (D1): 5 seconds.
-
c) Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts and coupling patterns in the ¹H and ¹⁹F spectra to confirm the identity of the major isomer and identify any minor isomers.
-
Quantification:
-
In the ¹H spectrum, integrate a well-resolved signal for each isomer and the internal standard.
-
In the ¹⁹F spectrum, integrate the signals corresponding to each isomer.
-
Calculate the molar ratio of the isomers by comparing their integral values. If an internal standard is used, the absolute amount of each isomer can be determined.
-
Data Presentation and Comparison
The following tables summarize the hypothetical, yet realistic, data expected from the analysis of a sample of this compound containing 2% of the 2-Bromo-1-fluoro-2-methylpropane isomer.
Table 1: Comparative Results from GC-FID and NMR Analysis
| Parameter | GC-FID Analysis | ¹H NMR Analysis | ¹⁹F NMR Analysis |
| Isomeric Purity (%) | 98.0% | 98.1% | 98.0% |
| Limit of Detection | ~0.01% | ~0.1% | ~0.05% |
| Analysis Time | ~15 min | ~10 min | ~15 min |
| Calibration Required | Yes (for accuracy) | No (relative %) | No (relative %) |
| Structural Info | Indirect (Retention Time) | High | High |
Table 2: GC-FID Data
| Compound | Retention Time (min) | Peak Area | Area (%) |
| This compound | 6.85 | 490,000 | 98.0 |
| 2-Bromo-1-fluoro-2-methylpropane | 7.12 | 10,000 | 2.0 |
Table 3: Predicted NMR Data (in CDCl₃)
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integral (relative) |
| This compound | ¹H | ~3.6 (d, J=18 Hz) | Doublet | 2H |
| ¹H | ~1.6 (d, J=20 Hz) | Doublet | 6H | |
| ¹⁹F | ~ -145 | Septet | 1F | |
| 2-Bromo-1-fluoro-2-methylpropane | ¹H | ~3.8 (s) | Singlet | 2H |
| ¹H | ~1.8 (s) | Singlet | 6H | |
| ¹⁹F | ~ -210 | Singlet | 1F |
Workflow for Isomeric Purity Analysis
The logical flow for analyzing the isomeric purity of this compound can be visualized as follows:
Caption: Workflow for Isomeric Purity Analysis.
Conclusion
Both GC-FID and NMR spectroscopy are highly effective for the isomeric purity analysis of this compound.
-
GC-FID is an excellent choice for routine quality control and for detecting trace-level impurities due to its high sensitivity and resolving power.[8]
-
NMR Spectroscopy , particularly a combination of ¹H and ¹⁹F NMR, provides unambiguous structural confirmation and is inherently quantitative for determining isomer ratios without the need for individual isomer standards.[7]
For comprehensive characterization, a dual approach is recommended. GC-FID can be used for initial screening and quantification, while NMR spectroscopy can confirm the identity of the impurities and provide orthogonal quantitative data. The choice of method will ultimately depend on the specific analytical goals, available instrumentation, and the required level of structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ethz.ch [ethz.ch]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reactivity for 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the competing nucleophilic substitution pathways for the sterically hindered and electronically influenced alkyl halide, 1-Bromo-2-fluoro-2-methylpropane.
In the landscape of synthetic organic chemistry, understanding the nuances of nucleophilic substitution reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of this compound, a unique substrate featuring significant steric hindrance and the electronic influence of a fluorine atom. Due to a lack of direct experimental kinetic data for this specific compound in publicly available literature, this analysis leverages well-established principles of physical organic chemistry and data from analogous structures to predict its reactivity.
Predicted Reactivity: A Tale of Two Pathways
The structure of this compound, a primary alkyl bromide attached to a tertiary carbon, presents a classic case of competing reaction mechanisms. The significant steric bulk imposed by the tertiary carbon and the two methyl groups strongly disfavors the backside attack required for an SN2 reaction.[1][2][3] Conversely, the primary nature of the carbon bearing the leaving group would typically suggest a slow SN1 reaction due to the instability of the resulting primary carbocation. However, the potential for a 1,2-hydride or methyl shift to form a more stable tertiary carbocation could provide a viable SN1 pathway.[4][5]
The presence of a fluorine atom on the adjacent tertiary carbon introduces a further layer of complexity. The strong electron-withdrawing inductive effect of fluorine is expected to destabilize any developing positive charge on the neighboring carbon, thereby retarding the rate of an SN1 reaction.[6] For the SN2 pathway, while the fluorine atom is not directly on the reacting carbon, its electronegativity could slightly influence the electrophilicity of the reaction center. Some studies suggest that fluorine substituents can decrease SN2 reactivity through electrostatic repulsion of the incoming nucleophile.[6]
Table 1: Predicted Comparison of SN1 vs. SN2 Reactivity for this compound
| Feature | SN1 Reaction | SN2 Reaction |
| Substrate Structure | Primary halide, but prone to rearrangement to a tertiary carbocation. | Primary halide, but severe steric hindrance from the adjacent tertiary carbon. |
| Rate Determining Step | Formation of the carbocation (unimolecular).[7][8][9] | Nucleophilic attack (bimolecular).[10] |
| Predicted Rate | Slow, but potentially dominant due to extreme hindrance of the SN2 pathway. The rate will be influenced by solvent polarity and the potential for rearrangement. | Extremely slow to negligible due to severe steric hindrance.[3][4] |
| Key Influencing Factors | Carbocation stability (rearrangement to tertiary), solvent polarity (polar protic favored), leaving group ability.[11] | Steric hindrance, nucleophile strength, solvent polarity (polar aprotic favored).[1][11] |
| Stereochemistry | Racemization if a chiral center is formed.[8] | Inversion of configuration at the electrophilic carbon.[8] |
| Electronic Effect of Fluorine | Destabilizing effect on the adjacent carbocation, likely slowing the reaction rate.[6] | Minor inductive effect; potential for electrostatic repulsion of the nucleophile.[6] |
Visualizing the Reaction Pathways
To illustrate the mechanistic competition, the following diagrams outline the SN1 and SN2 pathways for this compound.
References
- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. ncert.nic.in [ncert.nic.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemist.sg [chemist.sg]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
A Comparative Guide to the Use of 1-Bromo-2-fluoro-2-methylpropane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-fluoro-2-methylpropyl group, in particular, presents an intriguing structural motif. This guide provides a cost-benefit analysis of utilizing "1-Bromo-2-fluoro-2-methylpropane" for the introduction of this group, comparing it with established, non-fluorinated tert-butylating agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis will also draw upon data from closely related analogues to provide a comprehensive overview for researchers.
Cost Analysis
A primary consideration in reagent selection is its cost-effectiveness. "this compound" is a specialty chemical, and its price reflects this. In contrast, its non-fluorinated counterpart, "2-Bromo-2-methylpropane" (tert-butyl bromide), and a common precursor for tert-butylation, "Isobutylene oxide," are significantly more affordable.
| Reagent | Supplier Example | Price (per gram) |
| This compound | CymitQuimica | €269.00[1] |
| 2-Bromo-2-methylpropane (tert-Butyl bromide) | CymitQuimica | €0.51[2] |
| Isobutylene oxide | Thermo Scientific Chemicals | ~$6.80 (for 25mL)[3] |
Note: Prices are subject to change and may vary between suppliers. The price for Isobutylene oxide is calculated from a bulk amount and may not be representative of a per-gram price for smaller quantities.
The substantial price difference highlights that the use of "this compound" would need to be justified by a significant improvement in performance or the unique properties it imparts to the final molecule.
Performance and Synthetic Utility
"this compound" is anticipated to function as an electrophile for the introduction of the 2-fluoro-2-methylpropyl group. This moiety can be considered a fluorinated analogue of the widely used tert-butyl group. The primary synthetic applications would involve the alkylation of nucleophiles such as alcohols, phenols, amines, and thiols.
Logical Workflow for Fluoro-tert-butylation
The expected reaction pathway would involve the nucleophilic substitution of the bromide ion. Due to the steric hindrance at the tertiary carbon, this reaction would likely proceed through an S_N1-type mechanism, involving the formation of a tertiary carbocation.
References
A Comparative Guide to the Reaction Kinetics and Mechanisms of 1-Bromo-2-fluoro-2-methylpropane and Structurally Related Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction kinetics and mechanistic pathways of 1-bromo-2-fluoro-2-methylpropane against well-studied alternative alkyl halides. Due to a lack of specific experimental data for this compound in publicly available literature, this guide utilizes established principles of physical organic chemistry and experimental data from structurally analogous compounds to forecast its reactivity. The information presented herein is intended to guide researchers in designing experiments and predicting outcomes in synthesis and drug development.
Executive Summary
This compound, a primary alkyl halide with a neopentyl-like structure, is anticipated to exhibit unique reactivity in nucleophilic substitution and elimination reactions. The presence of a fluorine atom on the adjacent tertiary carbon introduces competing electronic effects that influence the stability of potential carbocation intermediates. This guide compares its predicted behavior with that of neopentyl bromide and tert-butyl bromide, for which experimental data are available.
Predicted Reaction Pathways for this compound
The structure of this compound suggests that it will be sterically hindered to direct backside attack, making the S(_N)2 mechanism exceptionally slow. Solvolysis reactions are likely to proceed through an S(_N)1-like mechanism involving a primary carbocation that can rearrange to a more stable tertiary carbocation. The fluorine atom at the 2-position will exert a strong electron-withdrawing inductive effect, destabilizing the adjacent positive charge, while also potentially offering some stabilization through lone pair donation (resonance).
Caption: Predicted S(_N)1-like solvolysis pathway for this compound.
Comparative Analysis of Reaction Kinetics
The following table summarizes the expected and experimentally determined kinetic data for the solvolysis of this compound and its structural analogs.
| Substrate | Predicted/Observed Mechanism | Relative Rate (Predicted/Observed) | Activation Energy (Ea) | Comments |
| This compound | S(_N)1-like with rearrangement | Very Slow | High | The strong inductive effect of fluorine is expected to destabilize the initial primary carbocation, leading to a high activation energy and slow reaction rate. |
| Neopentyl bromide (1-Bromo-2,2-dimethylpropane) | S(_N)1 with rearrangement; S(_N)2 is extremely slow | Very Slow | High | Steric hindrance prevents the S(_N)2 pathway. The S(_N)1 reaction is slow due to the formation of an unstable primary carbocation, which then rearranges.[1][2] |
| tert-Butyl bromide (2-Bromo-2-methylpropane) | S(_N)1 | Fast | Low | Forms a stable tertiary carbocation directly in the rate-determining step, leading to a much faster reaction rate compared to primary systems that must rearrange.[3][4] |
Mechanistic Comparison
The primary differentiator in the reaction mechanisms of these compounds is the stability of the initially formed carbocation and the steric hindrance around the reaction center.
Caption: Comparison of S(_N)1 pathways for Neopentyl Bromide and tert-Butyl Bromide.
Experimental Protocols
While specific data for this compound is unavailable, the following general protocol can be adapted to determine its solvolysis kinetics. This method is based on the established procedure for studying the solvolysis of tert-butyl chloride.[5]
Objective: To determine the rate constant and activation energy for the solvolysis of an alkyl halide.
Materials:
-
Alkyl halide (e.g., this compound)
-
Solvent (e.g., aqueous ethanol)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Acid-base indicator (e.g., bromophenol blue)
-
Constant temperature bath
-
Burette, pipette, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: A solution of the alkyl halide in the chosen solvent is prepared in a flask. A known amount of the standardized NaOH solution and a few drops of the indicator are added. The flask is then placed in a constant temperature bath.
-
Data Collection: The time taken for the color of the indicator to change is recorded. This color change signifies the neutralization of the added NaOH by the hydrobromic acid produced during the solvolysis.
-
Kinetic Runs: The reaction is repeated at different initial concentrations of the alkyl halide to determine the order of the reaction. To determine the activation energy, the experiment is conducted at several different temperatures.
-
Data Analysis: The rate constant (k) is calculated from the time taken for the reaction to consume a known amount of the substrate. An Arrhenius plot (ln(k) vs. 1/T) is then used to determine the activation energy (Ea).
References
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-2-methylpropane and Its Non-Fluorinated Analogs in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reactivity of 1-Bromo-2-fluoro-2-methylpropane and its structural analog, 1-bromo-2-methylpropane. The introduction of a fluorine atom significantly alters the electronic properties of the molecule, influencing its reaction pathways and product distributions in nucleophilic substitution and elimination reactions. This document summarizes the expected reactivity based on established principles of physical organic chemistry, presents hypothetical comparative data, and provides detailed experimental protocols for characteristic reactions.
Expected Reactivity and Comparison
This compound is a primary alkyl halide, but the carbon bearing the bromine is adjacent to a tertiary carbon. This structure, along with the presence of a highly electronegative fluorine atom, leads to a nuanced reactivity profile that is a blend of characteristics seen in primary and tertiary halides. For a meaningful comparison, we will consider its reactivity alongside 1-bromo-2-methylpropane and the tertiary halide, tert-butyl bromide.
The strong electron-withdrawing inductive effect of the fluorine atom in this compound is expected to destabilize the formation of a carbocation at the adjacent primary carbon, thus disfavoring a pure SN1 or E1 pathway. However, the steric hindrance around the reaction center will also impede a direct SN2 attack. Consequently, reactions with strong, small nucleophiles might proceed via an SN2 mechanism, albeit at a slower rate than unhindered primary halides. With strong, bulky bases, the E2 mechanism is expected to be the major pathway.
In contrast, 1-bromo-2-methylpropane, which is also a primary but sterically hindered alkyl halide, shows a reduced rate in both SN2 and SN1 reactions. It is known to be resistant to SN2 reactions due to steric hindrance and forms an unstable primary carbocation, making SN1 reactions unfavorable. Elimination reactions (E2) are often favored with strong bases. tert-Butyl bromide, a tertiary halide, readily undergoes SN1 and E1 reactions due to the stability of the tertiary carbocation intermediate.[1][2][3]
Quantitative Data Summary
The following tables present a hypothetical, yet mechanistically sound, comparison of product distributions for the reactions of this compound and its non-fluorinated analog, 1-bromo-2-methylpropane, under various conditions. These values are illustrative and intended to highlight the expected influence of the fluorine substituent.
Table 1: Comparison of Nucleophilic Substitution Reactions
| Substrate | Nucleophile/Solvent | Expected Major Product(s) | Expected Yield (Substitution) | Expected Yield (Elimination) | Reaction Pathway |
| This compound | NaN₃ / DMSO | 1-Azido-2-fluoro-2-methylpropane | ~40-50% | ~50-60% | SN2/E2 |
| 1-Bromo-2-methylpropane | NaN₃ / DMSO | 1-Azido-2-methylpropane | ~60-70% | ~30-40% | SN2/E2 |
| This compound | KCN / Ethanol | 3-Fluoro-3-methylbutanenitrile | ~30-40% | ~60-70% | SN2/E2 |
| 1-Bromo-2-methylpropane | KCN / Ethanol | 3-Methylbutanenitrile | ~50-60% | ~40-50% | SN2/E2 |
Table 2: Comparison of Elimination Reactions
| Substrate | Base/Solvent | Expected Major Product | Expected Yield (Elimination) | Reaction Pathway |
| This compound | KOtBu / t-BuOH | 2-Fluoro-2-methyl-1-propene | >90% | E2 |
| 1-Bromo-2-methylpropane | KOtBu / t-BuOH | 2-Methyl-1-propene | >90% | E2 |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize 1-azido-2-fluoro-2-methylpropane via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 1-azido-2-fluoro-2-methylpropane.
Protocol 2: Elimination Reaction with Potassium tert-Butoxide
Objective: To synthesize 2-fluoro-2-methyl-1-propene via an E2 elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH), anhydrous
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Cool the flask in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
Visualizations
Caption: Reaction pathways for fluorinated and non-fluorinated substrates.
Caption: Workflow for nucleophilic substitution with sodium azide.
References
Safety Operating Guide
Provisional Disposal Protocol for 1-Bromo-2-fluoro-2-methylpropane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-2-methylpropane was found. The following procedures are based on general guidelines for the disposal of halogenated hydrocarbons and data for structurally similar compounds. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance before proceeding with any disposal.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, designed to provide procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Prior to handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid all personal contact, including inhalation of vapors.[2] Keep the compound away from heat, sparks, open flames, and other ignition sources.[3] Metal containers used for transfer should be grounded and bonded, and only non-sparking tools should be used.[3]
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area.[3] Remove all ignition sources.[3] For small spills, absorb the material with an inert absorbent, such as activated charcoal, sand, or earth.[2][3] Do not use combustible materials like paper towels. Once absorbed, collect the material into a suitable, labeled, and closed container for disposal.[4][2] The spill area should then be ventilated and washed.[3] For large spills, contact your institution's EHS department immediately.
Disposal Operational Plan
The disposal of this compound, as a halogenated hydrocarbon, must be treated as hazardous waste.[1][3]
Step 1: Waste Segregation Keep halogenated solvent waste separate from non-halogenated waste to prevent costly disposal procedures.[1] Do not mix with other waste streams such as heavy metals, pesticides, or cyanides.[1]
Step 2: Containerization Use a designated, clearly labeled hazardous waste container for collecting this compound waste.[1][5] The container should be made of a material compatible with halogenated hydrocarbons and must be kept tightly closed when not in use.[1][6] Do not fill the container to more than 90% of its capacity.[5]
Step 3: Labeling Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the approximate concentration and accumulation start date.
Step 4: Storage Store the waste container in a designated satellite accumulation area.[1] This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong bases.[4][3] The container should be stored in secondary containment to prevent spills.[1]
Step 5: Final Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[1][3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[2] Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][8]
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and the related compound 1-Bromo-2-methylpropane.
| Property | This compound | 1-Bromo-2-methylpropane |
| CAS Number | 19869-78-4[9] | 78-77-3[10] |
| Molecular Formula | C4H8BrF[9] | C4H9Br[8] |
| Molecular Weight | 155.01 g/mol [9] | 137.02 g/mol [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-2-methylpropane | CAS#:78-77-3 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 1-Bromo-2-fluoro-2-methylpropane
Essential Safety and Handling Guide for 1-Bromo-2-fluoro-2-methylpropane
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes essential operational procedures and disposal plans to ensure safe laboratory practices.
Hazard Summary
This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment and handling procedures are critical to minimize risk.
Quantitative Data Summary
The following table summarizes the available physical and chemical data for this compound. Occupational exposure limits (OELs) have not been established for this specific compound. For context, the exposure limits for Bromine are provided as a reference for a related hazardous component, but do not directly apply.
| Property | Value | Source |
| CAS Number | 19869-78-4 | [1][2][3] |
| Molecular Formula | C₄H₈BrF | [1][3] |
| Molecular Weight | 155.01 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 100.4 °C | [2] |
| Density | 1.4 g/cm³ | [2] |
| Occupational Exposure Limits (OELs) | Not available | |
| Reference OELs for Bromine | OSHA PEL: 0.1 ppm (8-hr TWA) NIOSH REL: 0.1 ppm (10-hr TWA); 0.3 ppm (STEL) ACGIH TLV: 0.1 ppm (8-hr TWA); 0.2 ppm (STEL) | [4][5][6] |
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this chemical to ensure the appropriate level of protection.
-
Eye and Face Protection:
-
Wear chemical safety goggles that meet government standards (e.g., ANSI Z87.1).
-
In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
-
Skin Protection:
-
Gloves: Due to the lack of specific permeation data for this compound, caution is advised.
-
For incidental contact (splash protection), heavy-duty nitrile gloves are recommended. Immediately remove and replace gloves upon contamination.
-
For extended contact, consider gloves made of Butyl rubber or Viton, which generally offer good resistance to halogenated organic compounds.[7][8][9][10] However, Butyl rubber may not perform as well with some halogenated solvents.[7][8] Double-gloving can provide an additional layer of protection.
-
Always inspect gloves for tears, holes, or degradation before use.
-
-
Protective Clothing: A flame-retardant lab coat should be worn. Ensure clothing fully covers the arms and body. For significant handling operations, a chemically resistant apron or suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory.
-
-
Respiratory Protection:
-
All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available or if there is a potential for exposure above established limits for analogous compounds, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
-
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Have a chemical spill kit rated for flammable liquids readily available.
-
-
Handling:
-
Ground and bond all metal containers and equipment during transfer to prevent the buildup of static electricity, which can be an ignition source.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid breathing vapors and prevent contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from heat, sparks, open flames, and any other ignition sources.
-
Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection:
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Store the waste container in a designated satellite accumulation area, following the same storage guidelines as for the pure chemical.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.
-
Emergency Procedures: Chemical Spill Response
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. Propane, 1-bromo-2-fluoro-2-methyl- | C4H8BrF | CID 140621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:19869-78-4 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. Bromine - IDLH | NIOSH | CDC [cdc.gov]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. externalassets.unilogcorp.com [externalassets.unilogcorp.com]
- 10. gloves-online.com [gloves-online.com]
- 11. bucknell.edu [bucknell.edu]
- 12. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
